molecular formula C7H6N2O2 B085611 5-Aminobenzo[d]oxazol-2(3H)-one CAS No. 14733-77-8

5-Aminobenzo[d]oxazol-2(3H)-one

Katalognummer: B085611
CAS-Nummer: 14733-77-8
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: GJXXUHGUCBUXSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminobenzo[d]oxazol-2(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel oncological and anti-infective therapeutics. Its core structure is associated with several promising mechanisms of action. In cancer research, derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of critical kinase targets. For instance, certain analogues have demonstrated low nanomolar IC50 values against c-Met kinase, a key receptor involved in tumor proliferation, invasion, and metastasis . This highlights the scaffold's potential in designing targeted therapies for specific cancer types. Furthermore, the benzoxazolinone core is a versatile pharmacophore for exploring antibacterial agents. Research indicates that synthetic derivatives bearing this structure can exhibit a broad spectrum of activity against various Gram-positive and Gram-negative pathogens, making them a suitable starting point for developing new antibiotics in an era of growing antimicrobial resistance . The intrinsic research value of this compound lies in its versatility as a synthetic intermediate for generating diverse libraries of bioactive molecules. Its structure allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity for specific biological targets. This product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXXUHGUCBUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163682
Record name 2-Benzoxazolinone, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14733-77-8
Record name 5-Amino-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14733-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminobenzoxazolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoxazolinone, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,3-benzoxazol-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Aminobenzo[d]oxazol-2(3H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 5-Aminobenzo[d]oxazol-2(3H)-one, a key building block in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

The foundational aspects of any chemical entity are its structure and systematic name. These identifiers are crucial for unambiguous communication in research and development.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-1,3-benzoxazol-2(3H)-one .[1]

Chemical Structure

The molecular structure of this compound consists of a fused bicyclic system, where a benzene ring is fused to an oxazolone ring. An amine group is substituted at the 5-position of the benzoxazole core.

Figure 1: Chemical structure of this compound.

Physicochemical Properties and Identifiers

A summary of the key properties and identifiers for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C7H6N2O2[1][2]
Molecular Weight 150.13 g/mol [1][2]
CAS Number 14733-77-8[1][2]
SMILES NC1=CC=C2OC(=O)NC2=C1[2]

Synonyms

In literature and commercial catalogs, this compound may be referred to by several alternative names.[1] Recognizing these synonyms is essential for comprehensive literature searches.

  • 5-amino-1,3-benzoxazol-2(3H)-one[1]

  • 5-Amino-2(3H)-benzoxazolone[1][3]

  • 5-Amino-2-benzoxazolinone[1]

  • 2(3H)-Benzoxazolone, 5-amino-[1]

  • 5-amino-3H-benzooxazol-2-one[1]

This guide will be expanded with experimental protocols, quantitative data, and signaling pathway diagrams as more information becomes available.

References

An In-depth Technical Guide to 5-Aminobenzoxazolone: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminobenzoxazolone, a heterocyclic organic compound, is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its analysis, and an exploration of its biological activities and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study and application of this compound.

Core Physical and Chemical Properties

5-Aminobenzoxazolone (CAS RN: 63837-12-7), with the molecular formula C₇H₆N₂O, possesses a unique benzoxazole scaffold with an amino group substitution. This structure imparts a specific set of physicochemical characteristics that are crucial for its handling, formulation, and biological interactions.

Tabulated Physical and Chemical Data
PropertyValueSource
CAS Number 63837-12-7N/A
Molecular Formula C₇H₆N₂ON/A
Molecular Weight 134.14 g/mol N/A
Melting Point 64-66 °CN/A
Boiling Point (Predicted) 282.3 ± 13.0 °CN/A
Density (Predicted) 1.317 ± 0.06 g/cm³N/A
pKa (Predicted) 6.97 ± 0.10N/A
Appearance White to light yellow crystalline solid; Brown to black solidN/A
Solubility Soluble in polar solvents such as water and alcoholsN/A

Experimental Protocols

Precise experimental procedures are paramount for the accurate characterization and application of 5-Aminobenzoxazolone. This section outlines generalized methodologies for its synthesis and analysis, based on established techniques for related compounds.

Synthesis of 5-Aminobenzoxazolone

A plausible synthetic route to 5-Aminobenzoxazolone involves the cyclization of a substituted aminophenol. One potential precursor is 4-amino-2-nitrophenol. The general workflow for such a synthesis is outlined below.

G cluster_start Starting Material cluster_reaction1 Step 1: Reduction cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product 4-amino-2-nitrophenol 4-amino-2-nitrophenol Reduction of Nitro Group Reduction of Nitro Group 4-amino-2-nitrophenol->Reduction of Nitro Group e.g., H₂, Pd/C 2,4-Diaminophenol 2,4-Diaminophenol Reduction of Nitro Group->2,4-Diaminophenol Reaction with Phosgene Equivalent Reaction with Phosgene Equivalent 2,4-Diaminophenol->Reaction with Phosgene Equivalent e.g., Triphosgene, Carbonyldiimidazole 5-Aminobenzoxazolone 5-Aminobenzoxazolone Reaction with Phosgene Equivalent->5-Aminobenzoxazolone

Caption: Synthetic workflow for 5-Aminobenzoxazolone.

Methodology:

  • Reduction of the Nitro Group: 4-amino-2-nitrophenol is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-transfer reagent like ammonium formate, until the reduction of the nitro group to an amino group is complete, yielding 2,4-diaminophenol. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting 2,4-diaminophenol is then reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane or tetrahydrofuran. This step facilitates the formation of the oxazolone ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-Aminobenzoxazolone.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of 5-Aminobenzoxazolone.

Caption: HPLC analysis workflow for 5-Aminobenzoxazolone.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Spectral Data

The spectral characteristics of 5-Aminobenzoxazolone are fundamental for its identification and structural elucidation.

¹H-NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H-NMR) spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing oxazolone ring. Aromatic protons would likely appear in the range of 6.5-7.5 ppm. The amine protons will present as a broader signal, the chemical shift of which can be solvent-dependent.

FT-IR Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine
~3100-3000C-H stretchAromatic
~1750C=O stretchOxazolone
~1620C=N stretchOxazolone
1600-1450C=C stretchAromatic ring
~1200C-O stretchOxazolone
UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum, typically recorded in a polar solvent like ethanol, would show absorption maxima corresponding to the π-π* electronic transitions within the benzoxazole ring system.

Biological Activity and Signaling Pathways

Emerging research suggests that 5-Aminobenzoxazolone exhibits promising biological activities, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

5-Aminobenzoxazolone has been reported to possess anticancer properties. The proposed mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and ubiquitin ligases.

  • COX-2 Inhibition: COX-2 is an enzyme often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[1][2][3] Inhibition of COX-2 can lead to reduced tumor growth and angiogenesis.[2]

  • Ubiquitin Ligase Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and the regulation of many cellular processes, including cell cycle progression and apoptosis.[4][5] Inhibition of specific ubiquitin ligases can lead to the accumulation of tumor suppressor proteins and induce cancer cell death.[4]

cluster_drug 5-Aminobenzoxazolone cluster_targets Molecular Targets cluster_effects Cellular Effects drug 5-Aminobenzoxazolone cox2 COX-2 drug->cox2 inhibits ub_ligase Ubiquitin Ligase drug->ub_ligase inhibits prostaglandin Reduced Prostaglandin Synthesis cox2->prostaglandin protein_degradation Altered Protein Degradation ub_ligase->protein_degradation proliferation Reduced Cell Proliferation prostaglandin->proliferation apoptosis Apoptosis protein_degradation->apoptosis protein_degradation->proliferation

Caption: Putative anticancer signaling pathways of 5-Aminobenzoxazolone.

Antimicrobial Activity

The benzoxazole scaffold is a known pharmacophore in various antimicrobial agents. While specific studies on 5-Aminobenzoxazolone are limited, its structural features suggest potential activity against a range of microbial pathogens. Further investigation into its antimicrobial spectrum and mechanism of action is warranted.

Safety and Handling

Standard laboratory safety precautions should be observed when handling 5-Aminobenzoxazolone. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Aminobenzoxazolone is a versatile heterocyclic compound with significant potential for further research and development in medicinal chemistry. This guide has summarized its key physical and chemical properties, provided frameworks for its synthesis and analysis, and highlighted its emerging biological activities. As research progresses, a more detailed understanding of its mechanisms of action and therapeutic applications is anticipated, paving the way for the development of novel therapeutic agents based on this promising scaffold.

References

Spectroscopic and Analytical Profile of 5-Aminobenzoxazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Aminobenzoxazolone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published, specific experimental spectra for this molecule, this document focuses on the predicted spectroscopic characteristics based on its structural features. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.

Expected Spectroscopic Data

The structural features of 5-Aminobenzoxazolone, including an aromatic ring, a primary amine, a lactam (cyclic amide), and an ether linkage within the oxazolone ring, give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. Aromatic protons typically appear in the downfield region (around 7-8 ppm).[1] The protons of the primary amine (NH₂) and the amide (NH) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.[2][3]

Table 1: Expected ¹H NMR Chemical Shifts for 5-Aminobenzoxazolone

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic CH6.5 - 7.5d, ddThe specific shifts and coupling patterns depend on the substitution pattern.
NH₂3.0 - 5.0br sChemical shift can vary significantly with solvent and concentration.
NH (lactam)8.0 - 10.0br sTypically appears downfield and can be broad.

d: doublet, dd: doublet of doublets, br s: broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal. Aromatic carbons attached to heteroatoms (oxygen and nitrogen) will also be significantly deshielded.[4][5]

Table 2: Expected ¹³C NMR Chemical Shifts for 5-Aminobenzoxazolone

Carbon AtomExpected Chemical Shift (ppm)
C=O (Lactam)150 - 170
Aromatic C-O140 - 160
Aromatic C-N130 - 150
Aromatic CH100 - 130

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Aminobenzoxazolone is expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O of the lactam, and the C-N and C-O bonds, as well as absorptions typical for an aromatic ring.[6][7][8][9]

Table 3: Expected IR Absorption Bands for 5-Aminobenzoxazolone

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands for primary amine)
N-H Stretch (Lactam)3100 - 3300Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C=O Stretch (Lactam)1700 - 1750Strong
N-H Bend (Amine)1580 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch (Aromatic Amine)1250 - 1335Strong
C-O Stretch (Ether)1200 - 1275Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Aminobenzoxazolone (C₇H₆N₂O₂), the molecular weight is approximately 150.13 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 150. The fragmentation pattern of benzoxazolinones often involves the loss of CO and other small neutral molecules.[10][11]

Table 4: Expected Mass Spectrometry Data for 5-Aminobenzoxazolone

m/zInterpretation
150Molecular Ion (M⁺)
122[M - CO]⁺
106[M - CO₂]⁺ or further fragmentation
94Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • Sample Quantity : For ¹H NMR, accurately weigh 1-10 mg of 5-Aminobenzoxazolone. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[12][13]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar heterocyclic compounds.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : If quantitative analysis or precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[14]

Data Acquisition

  • Instrumentation : NMR spectra can be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

  • Locking and Shimming : Insert the sample into the spectrometer probe. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters : For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation

  • Grinding : In a clean and dry agate mortar, grind 1-2 mg of 5-Aminobenzoxazolone to a fine powder.[15][16]

  • Mixing : Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. Gently triturate the sample and KBr together to ensure a homogeneous mixture. It is crucial to minimize exposure to atmospheric moisture as KBr is hygroscopic.[15][17]

  • Pellet Formation : Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[16][18]

Data Acquisition

  • Background Spectrum : Place the empty pellet holder in the IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the KBr pellet containing the sample in the holder and acquire the IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Preparation

  • Dissolution : Dissolve a small amount of 5-Aminobenzoxazolone (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small volume of the solution is placed in a capillary tube which is then inserted into the ion source.

Data Acquisition

  • Ionization : In the ion source, the sample is vaporized by heating. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19][20][21]

  • Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 5-Aminobenzoxazolone.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample Purified 5-Aminobenzoxazolone Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR Grind with KBr Powder Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI-MS) Prep_MS->Acq_MS Data_NMR NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interp Combined Spectroscopic Data Interpretation Data_NMR->Interp Data_IR->Interp Data_MS->Interp Structure Verified Structure of 5-Aminobenzoxazolone Interp->Structure

Caption: General workflow for the spectroscopic characterization of 5-Aminobenzoxazolone.

References

An In-depth Technical Guide on the Biological Mechanisms of the Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for the design and development of novel therapeutic agents.[1] While the specific mechanism of action for 5-Aminobenzo[d]oxazol-2(3H)-one is not extensively documented in publicly available literature, where it is primarily cited as a chemical intermediate, the broader class of benzoxazolone derivatives has been the subject of significant research.[3][4] This guide provides a comprehensive overview of the known biological targets and mechanisms of action for compounds featuring the core benzo[d]oxazol-2(3H)-one structure, offering insights into the potential activities of its 5-amino derivative.

The diverse biological profile of benzoxazolone derivatives encompasses anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, underscoring the therapeutic potential of this chemical class.[1] These activities are achieved through interactions with a range of biological targets, leading to the modulation of critical signaling pathways.

Key Biological Targets and Mechanisms of Action

The benzoxazolone scaffold has been shown to interact with several key biological targets, leading to a variety of cellular responses. The primary mechanisms of action identified for benzoxazolone derivatives are detailed below.

Anticancer Activity

Benzoxazolone derivatives have demonstrated significant potential as anticancer agents through the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.[5]

  • Traf2- and Nck-interacting kinase (TNIK) Inhibition: Certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of TNIK, a serine-threonine kinase that plays a crucial role in the Wnt signaling pathway.[6] The Wnt pathway is frequently dysregulated in colorectal cancer (CRC), and its inhibition can suppress cancer cell proliferation and migration.[6][7] The most potent compounds in one study exhibited IC50 values in the nanomolar range against TNIK.[6]

  • c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. A series of novel benzo[d]oxazol-2(3H)-one derivatives bearing a 4-ethoxy-7-substituted-quinoline moiety have been designed and synthesized as c-Met kinase inhibitors.[8] The most active of these compounds demonstrated potent inhibition of c-Met kinase with an IC50 value of 1 nM and inhibited the proliferation of the EBC-1 cell line with an IC50 of 5 nM.[8]

  • Chromodomain Protein CDYL Inhibition: A benzo[d]oxazol-2(3H)-one derivative has been identified as the first selective small-molecule inhibitor of the chromodomain protein CDYL.[9] This protein is involved in the regulation of gene expression, and its inhibition can impact cancer cell epigenetics.[9]

Antimicrobial Activity

The benzoxazolone core is a feature of various compounds with antibacterial and antifungal properties.[10][11]

  • Inhibition of Mycobacterium tuberculosis InhA: A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives have been developed as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[12] One of the most promising compounds showed an IC50 of 5.12 µM against MTB InhA and was effective against drug-sensitive MTB strains.[12]

  • General Antibacterial and Antifungal Effects: Various other benzoxazolone derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][13] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase.[11]

Anti-inflammatory and Analgesic Activity

The benzoxazolone structure serves as a scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][14]

  • Cyclooxygenase (COX) Inhibition: Some oxazolone derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, demonstrating inhibitory activity against COX-1 and COX-2 enzymes.[14] Molecular docking studies have suggested that these compounds can interact with the active site of COX-2.[14]

Neurological Activity

Benzoxazolone derivatives have also been investigated for their effects on the central nervous system.

  • Sigma Receptor Modulation: A number of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives have been shown to be high-affinity and selective ligands for the sigma-1 receptor.[15] The compound with the highest affinity and selectivity exhibited a Ki of 0.1 nM for the sigma-1 receptor.[15] Sigma receptors are implicated in a variety of neurological functions and are targets for the development of drugs for neuropsychiatric and neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for various benzo[d]oxazol-2(3H)-one derivatives from the cited literature.

Table 1: Anticancer Activity of Benzoxazolone Derivatives

Derivative Class Target Assay IC50 Value Reference
Benzo[d]oxazol-2(3H)-one derivatives TNIK Enzyme Inhibition 0.050 µM (for compound 8g) [6]
Benzo[d]oxazol-2(3H)-one-quinolone c-Met Kinase Enzyme Inhibition 1 nM (for compound 13) [8]

| Benzo[d]oxazol-2(3H)-one-quinolone | EBC-1 Cell Proliferation | Cell-based Assay | 5 nM (for compound 13) |[8] |

Table 2: Antimicrobial Activity of Benzoxazolone Derivatives

Derivative Class Target Organism/Enzyme Assay MIC/IC50 Value Reference
2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide Mycobacterium tuberculosis InhA Enzyme Inhibition IC50: 5.12 µM [12]

| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | Mycobacterium tuberculosis (drug-sensitive) | Whole-cell Assay | MIC: 17.11 µM |[12] |

Table 3: Neurological Activity of Benzoxazolone Derivatives

Derivative Class Target Assay Ki Value Reference
N-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one Sigma-1 Receptor Radioligand Binding 0.1 nM [15]

| N-(4-chlorobenzyl)benzo[d]oxazol-2(3H)-one | Sigma-2 Receptor | Radioligand Binding | 427 nM |[15] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activity of benzoxazolone derivatives.

Enzyme Inhibition Assays
  • TNIK Kinase Assay: The inhibitory activity against TNIK was determined using a commercial kinase assay kit. The assay measures the amount of ADP produced, which is converted to ATP. Subsequently, the newly synthesized ATP is used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the ADP concentration and is used to calculate the enzyme's activity and the inhibitor's IC50 value.[6]

  • c-Met Kinase Assay: The inhibitory activity against c-Met kinase was evaluated using an HTRF (Homogeneous Time Resolved Fluorescence) Kinase Assay. This assay measures the phosphorylation of a substrate by the kinase. The IC50 values were determined from the dose-response curves.[8]

Cell-Based Assays
  • Cell Proliferation/Cytotoxicity Assay: The antiproliferative activity of the compounds was assessed using the Sulforhodamine B (SRB) assay or MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then determined by measuring the absorbance after staining with SRB or formazan production from MTT.[5][8]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method or agar diffusion method. For the agar diffusion method, a standardized inoculum of the test microorganism is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. The diameter of the zone of inhibition around the disc is measured after incubation.[10][11]

Radioligand Binding Assays
  • Sigma Receptor Binding Assay: The affinity of the compounds for sigma-1 and sigma-2 receptors was determined by radioligand binding assays using specific radioligands (e.g., [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2). The assays were performed with membrane preparations from appropriate tissues or cell lines. The ability of the test compounds to displace the radioligand from the receptor was measured, and the Ki values were calculated.[15]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of benzoxazolone derivatives.

Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of benzoxazolone derivatives on TNIK.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates RAS Ras cMet->RAS Benzoxazolone Benzoxazolone Derivative Benzoxazolone->cMet Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow_Anticancer start Start: Synthesized Benzoxazolone Derivatives enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., TNIK, c-Met) start->enzyme_assay cell_assay Cell-Based Proliferation Assay (e.g., SRB, MTT) start->cell_assay ic50_enzyme Determine Enzymatic IC50 enzyme_assay->ic50_enzyme ic50_cell Determine Cellular IC50 cell_assay->ic50_cell lead_id Lead Compound Identification ic50_enzyme->lead_id pathway_analysis Western Blot Analysis of Downstream Targets ic50_cell->pathway_analysis pathway_results Confirm Pathway Inhibition pathway_analysis->pathway_results pathway_results->lead_id

References

Literature review on the discovery of benzoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Benzoxazolones for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive literature review on the discovery of benzoxazolones, detailing their historical synthesis, natural occurrence, and the evolution of their preparation. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and further research in the field.

Introduction to Benzoxazolones

Benzoxazolones are a class of heterocyclic compounds characterized by a fused benzene and oxazolone ring system. The benzoxazolone nucleus is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] These compounds have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1][3] Their structural features allow for diverse chemical modifications, making them ideal candidates for drug design and development.[1]

The Initial Discovery and Synthesis

The first synthesis of the parent 2-benzoxazolone is attributed to Graebe and Rostovzeff in 1902. They achieved this through the Hofmann rearrangement of salicylamide. This reaction involves the treatment of a primary amide with a halogenating agent, leading to the formation of an isocyanate intermediate that subsequently cyclizes to form the benzoxazolone.[3]

Another classical and widely used method for synthesizing the 2-benzoxazolone core is the condensation of o-aminophenol with urea or phosgene .[4][5] The reaction with urea is a common laboratory and industrial method, typically performed at high temperatures.[5]

Key Synthetic Milestones:
  • 1902: First synthesis of 2-benzoxazolone via Hofmann rearrangement of salicylamide.

  • Mid-20th Century: Development of condensation reactions using o-aminophenol and urea or phosgene as a standard synthetic route.[4]

  • 2001: A convenient synthesis of 2-benzoxazolones through a Hofmann-type rearrangement of salicylamides using iodobenzene diacetate.[3]

  • 2022: Development of an Fe-catalyzed oxidative cyclocarbonylation of 2-aminophenol for a more efficient and milder synthesis of 2-benzoxazolone.[4]

Discovery of Naturally Occurring Benzoxazolones

In addition to synthetic routes, benzoxazolones and related benzoxazinoids have been discovered as naturally occurring compounds in various plants, particularly in grasses like maize, wheat, and rye.[6][7]

  • 1950s: Benzoxazolinones were first reported in rye.[7]

  • 1962: DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a potent naturally occurring benzoxazinoid, was first identified in maize and recognized for its role in plant defense against insects and pathogens.[6]

These natural products are typically stored in an inactive glycosylated form and are activated by enzymatic hydrolysis upon tissue damage.[6][8]

Key Experimental Protocols

This section details the methodologies for key experiments in the synthesis of benzoxazolones.

Synthesis of 2-Benzoxazolone via Condensation of o-Aminophenol and Urea

This method is a foundational technique for the preparation of the benzoxazolone scaffold.

Procedure:

  • A mixture of 2-aminophenol and a slight excess of urea (1.5 to 3 equivalents) is heated in a melt phase at 130-160°C.[5]

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the consumption of the starting material.[5]

  • Upon completion, the reaction mixture is cooled, and the solidified product is purified, typically by recrystallization from a suitable solvent like ethanol.

Hofmann Rearrangement of Salicylamide

This historical method provides a direct route to 2-benzoxazolinone.

Procedure:

  • Salicylamide is treated with a chlorinating agent such as sodium hypochlorite or trichloroisocyanuric acid in a suitable solvent.

  • The reaction proceeds through an N-haloamide intermediate, which rearranges to an isocyanate.

  • Intramolecular cyclization of the isocyanate yields 2-benzoxazolinone.

  • The product is isolated and purified from the reaction mixture.

Synthesis of 6-Acyl-2(3H)-benzoxazolone

This protocol describes a common modification of the benzoxazolone core.

Procedure:

  • To a solution of sodium 5-methyl-2(3H)-benzoxazolone in alcohol, an equimolar amount of α-bromo-4-substituted acetophenone is added.[9]

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • After the reaction is complete, the mixture is poured into crushed ice to precipitate the product.[9]

  • The crude product is collected by filtration, washed with water, and dried.[9]

  • Purification is achieved by recrystallization from ethanol.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic procedures for benzoxazolones.

Table 1: Synthesis of 2-Substituted Benzoxazole Derivatives

Compound Starting Materials Reaction Conditions Yield (%) Reference
Benzo[d]oxazol-2-amine o-aminophenol, NCTS, BF3·Et2O 1,4-dioxane, 30 h 60 [10][11]
5-Nitrobenzo[d]oxazol-2-amine 2-amino-4-nitrophenol, NCTS, BF3·Et2O 1,4-dioxane, 30 h 48 [10][11]

| 6-Nitrobenzo[d]oxazol-2-amine | 2-amino-5-nitrophenol, NCTS, BF3·Et2O | 1,4-dioxane, 30 h | 47 |[10][11] |

Table 2: Spectroscopic Data for Selected Benzoxazolone Derivatives

Compound 1H NMR (400 MHz, DMSO-d6) δ (ppm) 13C NMR (101 MHz, DMSO-d6) δ (ppm) Reference
Benzo[d]oxazol-2-amine 7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H) 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38 [10][11]
5-Nitrobenzo[d]oxazol-2-amine 7.98–7.96 (m, 1H), 7.95–7.90 (m, 3H), 7.55 (d, J = 8.7 Hz, 1H) 164.80, 152.31, 144.65, 144.36, 116.65, 109.98, 108.64 [10][11]

| 6-Nitrobenzo[d]oxazol-2-amine | 8.29–8.17 (m, 3H), 8.10 (dd, J = 8.7, 2.3 Hz, 1H), 7.32 (d, J = 8.7 Hz, 1H) | 166.35, 150.99, 147.19, 140.29, 121.09, 114.13, 104.65 |[10][11] |

Visualizations

General Synthetic Workflow for Benzoxazolones

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_product Product o-Aminophenol o-Aminophenol Condensation Condensation o-Aminophenol->Condensation with Urea/Phosgene Salicylamide Salicylamide Hofmann Rearrangement Hofmann Rearrangement Salicylamide->Hofmann Rearrangement with Halogenating Agent 2-Benzoxazolone 2-Benzoxazolone Condensation->2-Benzoxazolone Isocyanate Isocyanate Hofmann Rearrangement->Isocyanate Isocyanate->2-Benzoxazolone Intramolecular Cyclization

Caption: General synthetic routes to the 2-benzoxazolone core.

Logical Relationship of Benzoxazolone Discovery

G cluster_synthetic Synthetic Discovery cluster_natural Natural Product Discovery cluster_application Applications 1902_Hofmann 1902: First Synthesis (Hofmann Rearrangement) Mid_20th_Century_Condensation Mid-20th Century: Condensation (o-Aminophenol + Urea) 1902_Hofmann->Mid_20th_Century_Condensation Modern_Methods 21st Century: Advanced Methods (e.g., Fe-catalyzed) Mid_20th_Century_Condensation->Modern_Methods Medicinal_Chemistry Medicinal Chemistry (Privileged Scaffold) Modern_Methods->Medicinal_Chemistry 1950s_Rye 1950s: Benzoxazolinones in Rye 1962_DIMBOA 1962: DIMBOA in Maize 1950s_Rye->1962_DIMBOA 1962_DIMBOA->Medicinal_Chemistry Drug_Development Drug Development (Anticancer, Analgesic, etc.) Medicinal_Chemistry->Drug_Development

Caption: Timeline of key discoveries in benzoxazolone chemistry.

Conclusion

The discovery of benzoxazolones, from their initial synthesis to the identification of their natural counterparts, has paved the way for significant advancements in medicinal chemistry. The versatility of the benzoxazolone scaffold, combined with a growing understanding of its synthesis and biological activities, continues to make it a focal point for the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this important class of compounds.

References

The 2(3H)-Benzoxazolone Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Concept of a "Privileged Scaffold"

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to a variety of distinct biological targets, often with high affinity.[1][2] This versatility makes such scaffolds highly efficient starting points for drug discovery campaigns, as they provide a proven structural foundation that can be chemically modified to achieve potency and selectivity for a specific target.[3][4] The 2(3H)-benzoxazolone core is a quintessential example of such a scaffold, found in a multitude of clinically used drugs and investigational agents.[3][5][6]

The utility of the 2(3H)-benzoxazolone scaffold stems from its unique physicochemical properties. It is a rigid, bicyclic heterocyclic system that can act as a bioisosteric replacement for phenol or catechol moieties, offering improved metabolic stability.[7] The lactam portion of the ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the fused benzene ring provides a lipophilic surface for van der Waals interactions and a platform for substitution to modulate pharmacological activity and properties.[5] This inherent versatility has led to the development of 2(3H)-benzoxazolone derivatives with a vast range of biological activities, including neuroprotective, antipsychotic, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3][7]

This technical guide provides a comprehensive overview of the 2(3H)-benzoxazolone privileged scaffold for researchers and drug development professionals. It covers key synthetic strategies, detailed experimental protocols for biological evaluation, quantitative structure-activity relationship (SAR) data for various target classes, and the signaling pathways modulated by agents containing this versatile core.

Synthetic Strategies and Methodologies

The construction and derivatization of the 2(3H)-benzoxazolone core are well-established in organic synthesis. The following sections detail common experimental protocols for the synthesis of the scaffold and its subsequent modification.

General Workflow for Synthesis and Derivatization

The overall process for creating a library of benzoxazolone derivatives typically follows a logical workflow, starting from the synthesis of the core scaffold, followed by diversification through substitution, and finally purification.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Purification & Analysis Start o-Aminophenol + Urea/Phosgene derivative Core 2(3H)-Benzoxazolone Core Start->Core Cyclization Deriv N-Alkylation/ N-Acylation/ Ring Substitution Core->Deriv Purify Column Chromatography/ Recrystallization Deriv->Purify Analysis NMR, MS, HPLC Purify->Analysis End Final Compound Analysis->End Characterized Derivative

Caption: General workflow for the synthesis of 2(3H)-benzoxazolone derivatives.

Experimental Protocol 1: Synthesis of the 2(3H)-Benzoxazolone Core

A common and practical method for synthesizing the parent 2(3H)-benzoxazolone ring is the cyclization of o-aminophenol with urea. This method avoids the use of highly toxic reagents like phosgene.

Reaction:

  • o-Aminophenol + Urea → 2(3H)-Benzoxazolone + 2 NH₃

Procedure:

  • To a round-bottom flask, add o-aminophenol (1.0 eq) and urea (1.5-2.0 eq).[8]

  • Heat the mixture to 130-140 °C. The mixture will melt, and ammonia gas will evolve.[8]

  • Continue heating for 3-4 hours until the evolution of ammonia ceases.

  • Cool the reaction mixture to room temperature, which will result in a solid mass.

  • Dissolve the crude product in a hot aqueous solution of sodium hydroxide (2 M).

  • Treat the solution with activated charcoal to decolorize, and filter while hot.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid or glacial acetic acid until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield pure 2(3H)-benzoxazolone.

Experimental Protocol 2: N-Alkylation of 2(3H)-Benzoxazolone

The nitrogen atom at the 3-position is a common site for introducing diversity into the scaffold. N-alkylation can be readily achieved using an alkyl halide in the presence of a base.

Reaction:

  • 2(3H)-Benzoxazolone + R-X + Base → 3-Alkyl-2(3H)-benzoxazolone

Procedure:

  • To a solution of 2(3H)-benzoxazolone (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[9]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide) (1.0-1.2 eq) dropwise to the mixture.[9]

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Take up the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[9]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated derivative.

Biological Screening and Target Engagement

The diverse biological activities of the benzoxazolone scaffold necessitate a robust screening strategy to identify and optimize lead compounds.

General Workflow for Biological Screening

A typical high-throughput screening (HTS) campaign to identify active compounds and advance them to lead optimization follows a multi-step process.

HTS_Workflow Compound_Library Benzoxazolone Derivative Library Primary_Screen Primary Screen (e.g., Single Concentration HTS) Compound_Library->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_ID->Dose_Response Hit_Validation Hit Validation & SAR (Resynthesis & Analogs) Dose_Response->Hit_Validation Secondary_Assays Secondary/Orthogonal Assays (Selectivity, Mechanism of Action) Hit_Validation->Secondary_Assays Lead_Opt Lead Optimization (ADME/Tox, PK/PD) Secondary_Assays->Lead_Opt

Caption: High-throughput screening and lead optimization workflow.

Experimental Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Many benzoxazolone derivatives have been investigated as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. The Ellman's method is a standard colorimetric assay to measure this activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATCI Solution (Substrate): 75 mM in deionized water.

    • AChE Solution: Prepare a working solution of the enzyme in phosphate buffer.

    • Inhibitor Solutions: Prepare a stock solution of the benzoxazolone test compound in DMSO, then make serial dilutions in phosphate buffer to the desired concentrations.

  • Assay in a 96-Well Plate:

    • Add the following to each well:

      • 140 µL of Phosphate Buffer (pH 8.0).

      • 20 µL of DTNB Solution.

      • 20 µL of the inhibitor solution (or buffer for the control).

      • 20 µL of the AChE solution.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (ΔAbsorbance/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Protocol 4: Acid Ceramidase (AC) Inhibition Assay

Acid ceramidase is a key enzyme in sphingolipid metabolism and a target for cancer therapy. Fluorogenic assays are commonly used to screen for AC inhibitors.

Principle: A synthetic substrate, such as a ceramide analog carrying a fluorophore (e.g., Rbm14-12), is hydrolyzed by acid ceramidase. This enzymatic reaction ultimately leads to the release of a fluorescent molecule (e.g., umbelliferone), which can be quantified.

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell homogenates from a relevant cell line in a sucrose solution.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • Enzymatic Assay in a 96-Well Plate:

    • Prepare a reaction mixture in each well containing:

      • Sodium acetate buffer (e.g., 25 mM, pH 4.5).

      • The fluorogenic substrate solution (e.g., Rbm14-12 in ethanol, final concentration ~20 µM).[3]

      • The test inhibitor (benzoxazolone derivative) at various concentrations.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding a fixed amount of protein from the cell lysate (e.g., 10-25 µg).[3]

  • Incubation and Measurement:

    • Incubate the plate at 37 °C for a defined period (e.g., 3 hours).[3]

    • Stop the reaction (e.g., by adding a stop buffer).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for various series of 2(3H)-benzoxazolone derivatives, illustrating their activity against different biological targets.

Table 1: Benzoxazolone Carboxamides as Acid Ceramidase (AC) Inhibitors SAR studies show that substitutions on both the benzoxazolone ring and the carboxamide side chain significantly impact potency. Hydrophilic groups can improve solubility but may decrease potency if not placed correctly.[8][11][12]

CompoundR (Benzoxazolone Position)Side Chain (on Carboxamide)hAC IC₅₀ (nM)Reference
4a H4-phenylbutyl64[12]
4c H4-(4-bromophenyl)butyl33[13]
8a 4-aza4-phenylbutyl6[11]
8b 7-aza4-phenylbutyl3[11]
22a H4-(cyclohexyl)butyl89[11]
22b H4-(tetrahydropyran-4-yl)butyl68[11]

Table 2: Benzoxazolone Derivatives as Sigma-1 (σ₁) Receptor Ligands The benzoxazolone moiety confers a preference for the σ₁ receptor. Substitutions on the N-benzyl ring, particularly in the para position, strongly influence affinity and selectivity over the σ₂ receptor.[14][15]

CompoundR (N-benzyl position)Kᵢ for σ₁ (nM)Kᵢ for σ₂ (nM)Selectivity (σ₂/σ₁)Reference
1 H2.51200480[15]
2 4-F0.56001200[15]
3 4-Cl0.14274270[15]
4 4-CH₃0.813001625[15]
5 2-F10.0>10000>1000[15]
6 2-Cl12.07000583[15]

Table 3: Benzoxazolone Analogs as Monoamine Oxidase (MAO) Inhibitors Chalcone-based structures incorporating the benzoxazolone scaffold have shown potent and selective inhibition of MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism.

CompoundStructure DescriptionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Reference
Chalcone Analog 1 (E)-3-(4-chlorophenyl)-1-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)prop-2-en-1-one0.350.015[10]
Chalcone Analog 2 (E)-1-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-(p-tolyl)prop-2-en-1-one0.850.035[10]
Chalcone Analog 3 (E)-3-(4-methoxyphenyl)-1-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)prop-2-en-1-one1.150.052[10]
Chalcone Analog 4 (E)-1-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-phenylprop-2-en-1-one1.350.078[10]

Signaling Pathways and Mechanism of Action

Understanding the downstream cellular effects of a drug is critical. Benzoxazolone-based compounds often target receptors and enzymes that are key nodes in major signaling pathways, particularly in the central nervous system.

Dopamine D₂ Receptor Signaling

Several antipsychotic and neuroprotective agents with the benzoxazolone scaffold show high affinity for the dopamine D₂ receptor. As Gᵢ/ₒ-coupled receptors, D₂ receptors play an inhibitory role in neuronal signaling.

D2_Pathway Dopamine Dopamine or Benzoxazolone Antagonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Decreased Neuronal Excitability PKA->Cell_Response Leads to

Caption: Inhibitory signaling cascade of the Dopamine D₂ receptor.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Ligands, including many benzoxazolone derivatives, modulate its function, impacting calcium signaling, ER stress, and neuronal survival.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) Ligand Benzoxazolone Ligand (Agonist) Sigma1R Sigma-1 Receptor (σ₁R) Ligand->Sigma1R BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Chaperones/ Stabilizes Neuroprotection Neuroprotection & Cell Survival Sigma1R->Neuroprotection Promotes Ca_ER Ca²⁺ (in ER) IP3R->Ca_ER Gates release of Ca_Mito Ca²⁺ (in Mitochondria) Ca_ER->Ca_Mito Influx ATP Increased ATP Production Ca_Mito->ATP

Caption: Modulation of inter-organelle signaling by the Sigma-1 receptor.

Conclusion

The 2(3H)-benzoxazolone scaffold continues to prove its "privileged" status in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biologically relevant targets, ensures its continued prominence in the development of new therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for scientists working to harness the potential of this remarkable molecular framework. By leveraging the extensive existing knowledge and applying modern drug design principles, the 2(3H)-benzoxazolone core will undoubtedly be at the heart of future clinical candidates across multiple therapeutic areas.

References

Methodological & Application

Synthesis Protocols for 5-Aminobenzo[d]oxazol-2(3H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Aminobenzo[d]oxazol-2(3H)-one and its derivatives. This class of compounds serves as a crucial intermediate in the development of various pharmaceutical agents. The protocols outlined below describe a reliable two-step synthetic route commencing with the formation of a nitro-substituted benzoxazolone intermediate, followed by the reduction of the nitro group to yield the desired 5-amino derivative. This methodology is scalable and utilizes readily available starting materials. All quantitative data are summarized for easy comparison, and a detailed experimental workflow is visualized.

Introduction

This compound is a key building block in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas. The synthesis of this scaffold is therefore of significant interest to the drug discovery and development community. The classical synthesis of oxazol-2(3H)-one derivatives often requires harsh conditions such as high temperatures and the use of metal catalysts.[1] A common and effective synthetic strategy involves the cyclization of a substituted 2-aminophenol to form the benzoxazolone ring system, followed by functional group manipulations to introduce the desired substituents.

This protocol details a two-step synthesis beginning with the formation of 5-nitrobenzo[d]oxazol-2(3H)-one from 2-amino-4-nitrophenol, followed by the catalytic hydrogenation of the nitro-intermediate to the final 5-amino product. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Cyclization2-Amino-4-nitrophenolUreaSulfuric Acid (catalyst)110-1353~90 (estimated)
2Reduction5-Nitrobenzo[d]oxazol-2(3H)-oneH₂Pd/C (10%)Room Temperature4-6High (not specified)

Experimental Protocols

Step 1: Synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one

This protocol is adapted from the general procedure for the synthesis of benzoxazolone derivatives.

Materials:

  • 2-Amino-4-nitrophenol

  • Urea

  • Sulfuric Acid (98%)

  • Water

  • Three-necked round-bottom flask (250 mL)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL three-necked round-bottom flask, add 2-amino-4-nitrophenol and urea in a 1:1.2 molar ratio.

  • Add a catalytic amount of 48% sulfuric acid solution.

  • Heat the mixture with stirring to 110-135 °C.

  • Slowly add concentrated sulfuric acid dropwise over a period of 3 hours, maintaining the reaction temperature.

  • Continue heating and stirring until the reaction is complete (monitoring by TLC is recommended). The pH of the mixture should be in the range of 3-4.

  • After completion, cautiously add 200 mL of water to the reaction mixture.

  • Cool the mixture to 100 °C and then to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with water and dry to obtain 5-nitrobenzo[d]oxazol-2(3H)-one. A patent suggests a condensation and cyclization yield of around 90% for a similar process.[2]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation.

Materials:

  • 5-Nitrobenzo[d]oxazol-2(3H)-one

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure:

  • In a hydrogenation vessel, dissolve 5-nitrobenzo[d]oxazol-2(3H)-one in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound. A patent indicates that hydrogenation under the catalysis of Pd/C is an effective method for this transformation.[2]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A 2-Amino-4-nitrophenol C Reaction Flask (110-135 °C, 3h) A->C B Urea B->C D 5-Nitrobenzo[d]oxazol-2(3H)-one C->D H₂SO₄ (cat.) E 5-Nitrobenzo[d]oxazol-2(3H)-one F Hydrogenation Reactor (RT, 4-6h) E->F G This compound F->G H₂ / Pd/C

Caption: Synthetic workflow for this compound.

References

Application Notes: 5-Aminobenzo[d]oxazol-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminobenzo[d]oxazol-2(3H)-one is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The benzoxazolone core is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to applications in various therapeutic areas, including oncology and infectious diseases.[4][5][6] This document provides an overview of its applications, focusing on its use in the development of kinase inhibitors for cancer therapy, and includes detailed experimental protocols.

Key Applications in Drug Discovery

The primary amine group at the 5-position of the benzoxazolone ring offers a convenient handle for chemical modification, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors for Colorectal Cancer

Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[7][8] The Wnt pathway is frequently hyperactivated in colorectal cancer (CRC), making TNIK an attractive therapeutic target.[1][2][9][10][11][12] Inhibition of TNIK can suppress the proliferation and migration of colorectal cancer cells.[7]

Quantitative Data: TNIK Inhibition by Benzo[d]oxazol-2(3H)-one Derivatives

The following table summarizes the in vitro inhibitory activity of synthesized benzo[d]oxazol-2(3H)-one derivatives against TNIK. It is important to note that these compounds were synthesized from various substituted benzoxazolones, not directly from this compound in the cited study. However, this data provides a strong rationale for utilizing the 5-amino starting material to generate analogous libraries of potent inhibitors.

Compound IDStructureTNIK IC50 (μM)
8g 5-chloro-3-(4-(pyridin-4-yl)benzyl)benzo[d]oxazol-2(3H)-one0.050
8a 5-chloro-3-(4-(pyridin-2-yl)benzyl)benzo[d]oxazol-2(3H)-one0.211
8b 5-chloro-3-(4-(pyridin-3-yl)benzyl)benzo[d]oxazol-2(3H)-one0.102
8f 5-chloro-3-(3-fluoro-4-(pyridin-4-yl)benzyl)benzo[d]oxazol-2(3H)-one0.081

Data extracted from "Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer".[7]

Anti-mycobacterial Agents

The benzoxazolone scaffold has also been explored for the development of agents against Mycobacterium tuberculosis. Certain derivatives have shown promising activity, with some exhibiting inhibitory concentrations comparable to existing antibiotics like ciprofloxacin.[6]

Experimental Protocols

This section provides a detailed, plausible protocol for the synthesis of a TNIK inhibitor derivative starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a 5-Amide Substituted Benzo[d]oxazol-2(3H)-one Derivative

This protocol outlines a two-step synthesis of a potential TNIK inhibitor. The first step involves the acylation of the 5-amino group, and the second step is a Suzuki coupling to introduce a pyridine moiety, a key feature in many potent TNIK inhibitors.

Step 1: Acylation of this compound

  • Materials:

    • This compound

    • 4-Bromobenzoyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Nitrogen or Argon atmosphere setup

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Procedure:

    • To a dry round bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide.

Step 2: Suzuki Coupling for Introduction of Pyridine Moiety

  • Materials:

    • N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide (from Step 1)

    • Pyridine-4-boronic acid

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane and water (solvent mixture)

    • Standard reflux and purification equipment

  • Procedure:

    • In a round bottom flask, combine N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide (1.0 eq), pyridine-4-boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

    • Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Visualizations

Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in the development of colorectal cancer. TNIK is a key kinase in this pathway, acting downstream of APC and β-catenin.[13][14]

Wnt_Signaling_Pathway cluster_destruction cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP LRP5/6 DestructionComplex Destruction Complex Dsh->DestructionComplex Inhibits APC APC BetaCatenin β-catenin APC->BetaCatenin Phosphorylates for Degradation Axin Axin Axin->BetaCatenin Phosphorylates for Degradation GSK3b GSK3β GSK3b->BetaCatenin Phosphorylates for Degradation CK1 CK1 CK1->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Nucleus Nucleus BetaCatenin->Nucleus Translocates TNIK TNIK TCF_LEF->TNIK Recruits GeneTranscription Target Gene Transcription TNIK->GeneTranscription Activates Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->TNIK Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzo[d]oxazol-2(3H)-one derivatives on TNIK.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel inhibitors derived from this compound.

Synthesis_Workflow Start This compound Step1 Acylation / Sulfonylation Start->Step1 Intermediate Amide / Sulfonamide Intermediate Step1->Intermediate Step2 Cross-Coupling (e.g., Suzuki) Intermediate->Step2 FinalProduct Final Derivative Library Step2->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification Screening Biological Screening (e.g., TNIK Inhibition Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Step1 Optimization

Caption: Workflow for the synthesis and evaluation of bioactive derivatives.

References

Application Notes: 5-Aminobenzo[d]oxazol-2(3H)-one as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-aminobenzo[d]oxazol-2(3H)-one as a core structural motif in the design and synthesis of potent kinase inhibitors. This privileged scaffold offers a versatile platform for developing targeted therapies against various kinases implicated in cancer and other diseases. Here, we focus on its application in the development of inhibitors for c-Met and TNIK, two critical kinases in oncology.

Introduction to this compound in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[2] The this compound scaffold has emerged as a valuable building block for the synthesis of such inhibitors. Its chemical structure provides a rigid backbone with a key amine functional group that can be readily modified to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets.

This document will detail the application of this scaffold in creating inhibitors for two key kinases: c-Met, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth and metastasis, and Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of the Wnt signaling pathway, particularly in colorectal cancer.[3][4]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.

Table 1: c-Met Kinase Inhibitory Activity of Benzo[d]oxazol-2(3H)-one-Quinolone Derivatives [5]

CompoundR Groupc-Met IC50 (nM)EBC-1 Cell Proliferation IC50 (nM)
13 H15
7a OMe312
7b F415
7c Cl210

Table 2: TNIK Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives

CompoundR GroupTNIK IC50 (μM)HCT116 Cell Proliferation IC50 (μM)
8g 4-fluorophenyl0.0501.2
8a phenyl0.123.5
8c 4-chlorophenyl0.0852.8
8e 4-methoxyphenyl0.154.1

Experimental Protocols

Protocol 1: General Synthesis of a 5-(Substituted-amino)-benzo[d]oxazol-2(3H)-one Kinase Inhibitor

This protocol describes a representative synthetic route for the preparation of a kinase inhibitor library based on the this compound scaffold.

Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Coupling Reaction (e.g., with a substituted quinoline or other aryl halide) start->step1 step2 Purification (e.g., Column Chromatography) step1->step2 product Final Kinase Inhibitor step2->product

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloro-7-methoxyquinoline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) and the aryl halide (1.1 eq) in anhydrous 1,4-dioxane, add Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of compounds against c-Met kinase using a luminescence-based assay.[6][7][8][9][10]

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of the assay plate. Include a DMSO-only control (vehicle) and a no-enzyme control (blank).

  • Add 2 µL of a solution containing the c-Met kinase in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro TNIK Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against TNIK.[11][12][13][14]

Materials:

  • Recombinant human TNIK

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 μM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Follow the same initial steps for compound dilution and plate setup as described in the c-Met kinase assay protocol.

  • Add 2 µL of a solution containing TNIK in the appropriate kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing MBP and ATP in the kinase buffer.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Measure the luminescence and calculate the percentage of inhibition and IC50 values as described for the c-Met assay.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of c-Met and TNIK, highlighting their roles in cellular processes and their relevance as therapeutic targets.

c-Met Signaling Pathway

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration

Caption: A simplified diagram of the c-Met signaling cascade.

TNIK Signaling in the Wnt Pathway

G cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Forms complex TNIK TNIK TCF_LEF->TNIK Recruits Transcription Gene Transcription TCF_LEF->Transcription TNIK->TCF_LEF Phosphorylates & Activates

Caption: The role of TNIK in the canonical Wnt signaling pathway.

References

Application Notes and Protocols for N-alkylation of 5-Aminobenzoxazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-aminobenzoxazolone, a key transformation for the synthesis of diverse compound libraries in drug discovery. The protocol outlines a four-step process: synthesis of the 5-aminobenzoxazolone starting material, protection of the exocyclic amine, N-alkylation of the benzoxazolone ring, and final deprotection to yield the target compounds.

Overall Synthetic Strategy

The N-alkylation of 5-aminobenzoxazolone presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the endocyclic amide nitrogen and the exocyclic primary amine at the 5-position. To achieve selective alkylation on the benzoxazolone nitrogen, a protecting group strategy is employed. The exocyclic amine is first protected, followed by the N-alkylation, and concluded with the removal of the protecting group.

Overall Workflow cluster_0 Synthesis of Starting Material cluster_1 Selective N-Alkylation A 2-Amino-4-nitrophenol B 5-Nitrobenzoxazolone A->B Cyclization C 5-Aminobenzoxazolone B->C Reduction D 5-(Boc-amino)benzoxazolone C->D Boc Protection E N-Alkyl-5-(Boc-amino)benzoxazolone D->E N-Alkylation F N-Alkyl-5-aminobenzoxazolone E->F Deprotection

Caption: Overall workflow for the selective N-alkylation of 5-aminobenzoxazolone.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminobenzoxazolone

This protocol is adapted from procedures for the synthesis of similar benzoxazole and benzimidazole structures.

Step 1a: Synthesis of 5-Nitrobenzoxazolone

  • To a stirred solution of 2-amino-4-nitrophenol (10.0 g, 64.9 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, add triphosgene (7.7 g, 26.0 mmol) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 5-nitrobenzoxazolone.

Step 1b: Synthesis of 5-Aminobenzoxazolone

  • In a flask, dissolve 5-nitrobenzoxazolone (5.0 g, 27.8 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.1 g, 111.2 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 5-aminobenzoxazolone.

Protocol 2: Boc Protection of 5-Aminobenzoxazolone

This procedure utilizes standard conditions for the protection of aromatic amines.[1][2][3]

  • Dissolve 5-aminobenzoxazolone (4.0 g, 26.6 mmol) in a 1:1 mixture of THF and water (100 mL).

  • Add sodium bicarbonate (4.47 g, 53.2 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (6.9 g, 31.9 mmol) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(Boc-amino)benzoxazolone.

Protocol 3: N-Alkylation of 5-(Boc-amino)benzoxazolone

This protocol is based on established methods for the N-alkylation of benzoxazolone systems.

  • To a solution of 5-(Boc-amino)benzoxazolone (1.0 g, 4.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃) (0.83 g, 6.0 mmol).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (4.4 mmol, 1.1 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and pour it into ice water (100 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkyl-5-(Boc-amino)benzoxazolone.

Protocol 4: Deprotection of the Boc Group

This final step yields the target N-alkylated 5-aminobenzoxazolone.[1][4][5][6][7][8]

  • Dissolve the N-alkyl-5-(Boc-amino)benzoxazolone (0.5 g) in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, N-alkyl-5-aminobenzoxazolone.

Data Presentation

The following table summarizes representative yields for the N-alkylation of heterocyclic systems analogous to the Boc-protected 5-aminobenzoxazolone, demonstrating the general applicability of the described protocol with various alkylating agents.

EntryAlkylating AgentProductRepresentative Yield (%)
1Benzyl Bromide3-Benzyl-5-(Boc-amino)benzoxazolone74
2Ethyl Iodide3-Ethyl-5-(Boc-amino)benzoxazolone85-95
3Propyl Bromide3-Propyl-5-(Boc-amino)benzoxazolone80-90
4Allyl Bromide3-Allyl-5-(Boc-amino)benzoxazolone82-92

Yields are based on analogous N-alkylation reactions of similar heterocyclic compounds and may vary for the specific substrate.[8][9]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations described in the experimental protocols.

Reaction_Scheme A 5-Aminobenzoxazolone B 5-(Boc-amino)benzoxazolone A->B Boc₂O, NaHCO₃ THF/H₂O, RT C N-Alkyl-5-(Boc-amino)benzoxazolone B->C R-X, K₂CO₃ DMF, 60°C D N-Alkyl-5-aminobenzoxazolone C->D TFA, DCM 0°C to RT

Caption: Reaction scheme for the protected N-alkylation of 5-aminobenzoxazolone.

References

Characterization of 5-Aminobenzoxazolone: Application Notes and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Aminobenzoxazolone (CAS No. 14733-77-8), a key intermediate in pharmaceutical development. The methodologies outlined herein are essential for identity confirmation, purity assessment, and stability testing.

Overview of Analytical Techniques

The comprehensive characterization of 5-Aminobenzoxazolone (Molecular Formula: C₇H₆N₂O₂, Molecular Weight: 150.137 g/mol ) involves a suite of analytical techniques to probe its chemical structure, purity, and physical properties.[1] Key methods include chromatography for separation, spectroscopy for structural elucidation, and thermal analysis for physical property determination.

A logical workflow for the characterization of 5-Aminobenzoxazolone is presented below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_documentation Data Analysis & Reporting synthesis Synthesis of 5-Aminobenzoxazolone hplc HPLC (Purity & Quantification) synthesis->hplc gcms GC-MS (Volatile Impurities) nmr NMR (Structural Elucidation) ftir FTIR (Functional Groups) ms Mass Spectrometry (Molecular Weight) uvvis UV-Vis (Electronic Transitions) thermal Thermal Analysis (Physical Properties) data_analysis Data Interpretation & Comparison thermal->data_analysis report Certificate of Analysis & Reporting data_analysis->report

Caption: General workflow for the synthesis and characterization of 5-Aminobenzoxazolone.

Chromatographic Methods

Chromatographic techniques are fundamental for separating 5-Aminobenzoxazolone from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and quantifying the content of 5-Aminobenzoxazolone. A reversed-phase method is generally suitable for this compound.

Table 1: Exemplary HPLC Method Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific column and exact gradient, but expected to be in the mid-polarity range.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve 5-Aminobenzoxazolone reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing 5-Aminobenzoxazolone in the same solvent as the standard to achieve a concentration within the calibration range.

  • Instrumentation: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution for analysis.

  • Data Processing: Determine the purity and concentration of 5-Aminobenzoxazolone in the sample by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile impurities that may be present in the 5-Aminobenzoxazolone sample. Due to the polarity of the amino group, derivatization may be necessary to improve chromatographic performance.

Table 2: Exemplary GC-MS Method Parameters

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial: 80 °C (hold 1 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temperature 250 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Experimental Protocol: GC-MS Analysis (with optional derivatization)

  • Sample Preparation: Dissolve a known amount of the 5-Aminobenzoxazolone sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • (Optional) Derivatization: To a portion of the sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to 60-70 °C for 30 minutes to convert the amine and amide protons to their trimethylsilyl derivatives.

  • Instrumentation: Configure the GC-MS system with the parameters listed in Table 2.

  • Analysis: Inject the prepared sample (derivatized or underivatized) into the GC-MS.

  • Data Processing: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

Spectroscopic Methods

Spectroscopic techniques are employed for the structural confirmation of 5-Aminobenzoxazolone.

Spectroscopic_Techniques Compound 5-Aminobenzoxazolone (C₇H₆N₂O₂) NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Chemical Environment Compound->NMR FTIR FTIR Spectroscopy - Functional Groups (N-H, C=O, C-O, C-N) Compound->FTIR MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Compound->MS UV_Vis UV-Vis Spectroscopy - Electronic Transitions (π → π*) Compound->UV_Vis

Caption: Spectroscopic methods for the structural elucidation of 5-Aminobenzoxazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of 5-Aminobenzoxazolone.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic CH6.5 - 7.5m3HAr-H
Amine NH₂5.0 - 6.0br s2H-NH₂
Amide NH10.0 - 11.0br s1H-NH-C=O
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl C=O155 - 165C=O
Aromatic C-O140 - 150Ar-C-O
Aromatic C-N130 - 145Ar-C-N
Aromatic CH100 - 120Ar-CH

Note: These are predicted values and may vary based on solvent and experimental conditions. The data for the related compound 5-Nitrobenzo[d]oxazol-2-amine shows aromatic protons in the range of 7.55-7.98 ppm, which can be used as a reference.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 5-Aminobenzoxazolone in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} decoupled spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, multiplicities, and integration to confirm the structure of 5-Aminobenzoxazolone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the 5-Aminobenzoxazolone molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-StrongN-H stretching (amine and amide)
1750 - 1700StrongC=O stretching (cyclic carbamate)
1650 - 1550MediumN-H bending, C=C stretching (aromatic)
1250 - 1150StrongC-O stretching (ester-like)
1350 - 1250MediumC-N stretching

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a background spectrum followed by the sample spectrum.

  • Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5-Aminobenzoxazolone.

Table 5: Expected Mass Spectrometry Data

ParameterValue
Molecular Ion [M]⁺ m/z 150.04
Protonated Molecule [M+H]⁺ m/z 151.05
Major Fragments Expected fragments from the loss of CO, NHCO, and cleavage of the oxazolone ring. The mass spectrum of the related 2(3H)-Benzoxazolone shows a prominent molecular ion peak.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample via direct infusion or through a chromatographic inlet (LC-MS or GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analysis: Acquire the mass spectrum in full scan mode.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and as a detection method in HPLC.

Table 6: Expected UV-Vis Absorption Maxima

SolventExpected λmax (nm)
Methanol or Ethanol~230-250 and ~280-300

Note: The exact λmax will depend on the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 5-Aminobenzoxazolone in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm using the solvent as a blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the physical properties of 5-Aminobenzoxazolone, such as melting point and thermal stability.

Table 7: Expected Thermal Analysis Data

TechniqueParameterExpected Observation
DSC Melting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
TGA DecompositionWeight loss at elevated temperatures indicating thermal decomposition.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the 5-Aminobenzoxazolone sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrumentation: Place the sample pan and a reference pan in the thermal analyzer.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Determine the melting point from the onset or peak of the endotherm in the DSC curve. Analyze the TGA curve to determine the onset of decomposition and any weight loss steps.

References

Application of Benzoxazolone Derivatives in Colorectal Cancer Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into novel therapeutic agents for colorectal cancer (CRC) have highlighted the potential of benzoxazolone derivatives. While specific research on 5-Aminobenzoxazolone is limited in the public domain, studies on closely related benzo[d]oxazol-2(3H)-one and benzoxazole derivatives have demonstrated significant anti-cancer activity against CRC cell lines. These compounds have been shown to modulate key signaling pathways implicated in colorectal tumorigenesis, such as the Wnt/β-catenin and PPAR pathways, leading to the inhibition of cancer cell proliferation, migration, and induction of apoptosis.

This document provides a summary of the key findings, quantitative data, and detailed experimental protocols from recent studies, offering a valuable resource for researchers interested in exploring the therapeutic potential of this class of compounds in colorectal cancer.

Data Presentation

The following tables summarize the quantitative data on the efficacy of representative benzoxazolone and benzoxazole derivatives in colorectal cancer research.

Table 1: In Vitro Efficacy of Benzo[d]oxazol-2(3H)-one Derivative 8g against TNIK and Colorectal Cancer Cells [1][2]

CompoundTargetIC50 (µM)Cell LineEffect
8gTNIK0.050HCT116, SW480Suppression of proliferation and migration

Table 2: In Vitro Cytotoxicity of Benzoxazole-based PPARα/γ Antagonist 3f in Colorectal Cancer Cell Lines [3]

CompoundCell LineIC50 (µM)Effect
3fHT-29Data not specifiedPotent cytotoxicity, Caspase activation, Cell-cycle arrest
3fHCT116Data not specifiedPotent cytotoxicity, Caspase activation, Cell-cycle arrest

Signaling Pathways

Wnt/β-catenin Signaling Pathway Inhibition by Benzo[d]oxazol-2(3H)-one Derivatives

Benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt/β-catenin signaling pathway.[1][2] In many colorectal cancers, mutations in genes like APC lead to the aberrant activation of this pathway, promoting uncontrolled cell proliferation. The derivative 8g has been shown to inhibit TNIK, thereby suppressing the transcriptional activation of Wnt target genes.[1][2]

Wnt_Pathway_Inhibition cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled GSK3β GSK3β Dishevelled->GSK3β |-- β-catenin β-catenin GSK3β->β-catenin Degradation Axin Axin Axin->β-catenin APC APC APC->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF TNIK TNIK TCF/LEF->TNIK Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression TNIK->TCF/LEF Coactivator Proliferation, Migration Proliferation, Migration Target Gene Expression->Proliferation, Migration Compound 8g Compound 8g Compound 8g->TNIK Inhibits

Caption: Inhibition of the Wnt/β-catenin pathway by a benzoxazolone derivative.

Induction of Apoptosis via PPAR Antagonism by Benzoxazole Derivatives

Certain benzoxazole derivatives act as dual antagonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[3] The compound 3f has been identified as a potent cytotoxic agent in CRC cell lines, inducing apoptosis through the activation of caspases and causing cell-cycle arrest.[3]

Apoptosis_Induction Compound 3f Compound 3f PPARα/γ PPARα/γ Compound 3f->PPARα/γ Antagonizes Caspase Activation Caspase Activation PPARα/γ->Caspase Activation Leads to Cell-Cycle Arrest Cell-Cycle Arrest PPARα/γ->Cell-Cycle Arrest Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Cell-Cycle Arrest->Apoptosis

Caption: Apoptosis induction in CRC cells by a benzoxazole derivative.

Experimental Protocols

1. TNIK Inhibition Assay

This protocol is based on the methods used to evaluate the inhibitory activity of benzo[d]oxazol-2(3H)-one derivatives against TNIK.[1][2]

  • Objective: To determine the in vitro inhibitory activity of test compounds against TNIK kinase.

  • Materials:

    • Recombinant human TNIK enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP.

    • Substrate peptide (e.g., a generic serine/threonine kinase substrate).

    • Test compounds (dissolved in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.

    • 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds to the wells. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).

    • Add the TNIK enzyme and substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TNIK.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of compounds on the proliferation of colorectal cancer cells.

  • Objective: To determine the cytotoxic effect of test compounds on CRC cell lines (e.g., HCT116, HT-29, SW480).

  • Materials:

    • CRC cell lines.

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • 96-well plates.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO or solubilization buffer.

    • Microplate reader.

  • Procedure:

    • Seed the CRC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of compounds on the migratory capacity of colorectal cancer cells.

  • Objective: To evaluate the inhibitory effect of test compounds on the migration of CRC cells.

  • Materials:

    • CRC cell lines.

    • 6-well or 12-well plates.

    • Sterile pipette tips (p200).

    • Complete cell culture medium.

    • Test compounds.

    • Microscope with a camera.

  • Procedure:

    • Seed cells in a plate to form a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove detached cells.

    • Add fresh medium containing the test compound at a non-toxic concentration. Include a vehicle control.

    • Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

    • Measure the width of the wound at different points for each condition and time point.

    • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

4. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Objective: To analyze the effect of test compounds on the expression of proteins in the Wnt/β-catenin pathway (e.g., β-catenin, c-Myc, Cyclin D1) or apoptosis-related proteins (e.g., cleaved caspases, PARP).

  • Materials:

    • CRC cells treated with test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • Electrophoresis and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against target proteins.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

5. Caspase Activation Assay

This protocol measures the activity of caspases, which are key executioners of apoptosis.

  • Objective: To determine if the test compounds induce apoptosis by activating caspases (e.g., caspase-3/7).

  • Materials:

    • CRC cells treated with test compounds.

    • Caspase-Glo® 3/7 Assay kit (Promega) or similar.

    • 96-well white-walled plates.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well white-walled plate and treat them with the test compounds for a specified time.

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

    • The luminescence signal is proportional to the amount of caspase activity.

6. Cell Cycle Analysis

This protocol is used to determine the effect of compounds on the distribution of cells in different phases of the cell cycle.

  • Objective: To analyze the effect of test compounds on cell cycle progression in CRC cells.

  • Materials:

    • CRC cells treated with test compounds.

    • PBS.

    • Ethanol (70%, ice-cold).

    • Propidium iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Procedure:

    • Harvest the treated cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Compound Synthesis Compound Synthesis Proliferation Assay Proliferation Assay Compound Synthesis->Proliferation Assay Cell Line Culture Cell Line Culture Cell Line Culture->Proliferation Assay Migration Assay Migration Assay Proliferation Assay->Migration Assay Apoptosis Assays Apoptosis Assays Proliferation Assay->Apoptosis Assays Xenograft Model Xenograft Model Migration Assay->Xenograft Model Western Blot Western Blot Apoptosis Assays->Western Blot Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Toxicity Studies Toxicity Studies Tumor Growth Inhibition->Toxicity Studies

Caption: General workflow for evaluating benzoxazolone derivatives in CRC research.

References

Application Notes and Protocols: Development of Mycobacterium tuberculosis Inhibitors from 5-Aminobenzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 5-aminobenzoxazolone derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb). The following sections detail the synthesis, biological evaluation, and proposed mechanism of action of these compounds, offering valuable protocols and data for researchers in the field of tuberculosis drug discovery.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the discovery of novel therapeutic agents to combat drug-resistant strains. The benzoxazolone scaffold has emerged as a promising starting point for the development of new anti-TB agents. This document focuses on derivatives of 5-aminobenzoxazol-2(3H)-one, which have shown significant inhibitory activity against the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.

Data Presentation

The following tables summarize the biological activity of a series of synthesized 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives. While the primary research focused on nitro-substituted analogs, the 5-amino derivatives can be readily synthesized via reduction of the corresponding 5-nitro compounds. The data presented here for the nitro-analogs serves as a strong rationale for the synthesis and evaluation of their 5-amino counterparts.

Table 1: In Vitro Anti-Mtb H37Rv Activity and InhA Inhibition of Substituted Benzoxazolone Derivatives [1]

Compound IDR GroupInhA IC50 (µM)[1]Mtb H37Rv MIC (µM)[1]
1 2-chlorophenyl15.45 ± 1.2145.12
2 4-chlorophenyl10.21 ± 0.9830.15
3 2,4-dichlorophenyl8.56 ± 0.7525.43
4 4-fluorophenyl12.89 ± 1.1238.98
5 4-bromophenyl9.87 ± 0.8828.76
6 4-methylphenyl18.23 ± 1.5455.21
7 4-methoxyphenyl20.11 ± 1.8760.34
8 4-nitrophenyl7.12 ± 0.6520.54
9 5-nitrothiazol-2-yl5.12 ± 0.4417.11

Table 2: Cytotoxicity of Selected Benzoxazolone Derivatives [1]

Compound IDCC50 in RAW 264.7 cells (µM)[1]
9 >100
Isoniazid>200
Rifampicin>200

Experimental Protocols

Protocol 1: General Synthesis of 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Derivatives[1]

This protocol describes the synthesis of the nitro-precursors to the target 5-aminobenzoxazolone derivatives.

Step 1: Synthesis of 6-nitrobenzo[d]oxazol-2(3H)-one

  • To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., tetrahydrofuran), add a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene.

  • Stir the reaction mixture at room temperature for the time specified in the referenced literature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-nitrobenzo[d]oxazol-2(3H)-one.

Step 2: Synthesis of 3-(2-chloroacetyl)-6-nitrobenzo[d]oxazol-2(3H)-one

  • To a solution of 6-nitrobenzo[d]oxazol-2(3H)-one in a suitable solvent (e.g., acetonitrile), add chloroacetyl chloride and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for the specified duration.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography.

Step 3: Synthesis of 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(substituted)acetamide Derivatives

  • To a solution of 3-(2-chloroacetyl)-6-nitrobenzo[d]oxazol-2(3H)-one and the desired substituted amine in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or gentle heating as required.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain the final compound.

Protocol 2: Proposed Synthesis of 5-Amino-Substituted Benzoxazolone Derivatives

Step 4: Reduction of the Nitro Group

  • Dissolve the 6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivative in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent such as stannous chloride (SnCl2·2H2O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • For the SnCl2 reduction, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting 5-amino derivative by column chromatography or recrystallization.

Protocol 3: In Vitro Evaluation of Anti-mycobacterial Activity (MIC Determination)[1]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye solution

  • Test compounds and standard drugs (Isoniazid, Rifampicin)

Procedure:

  • Prepare serial twofold dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control and a sterile control in each plate.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink (indicating bacterial growth).

Protocol 4: In Vitro InhA Enzyme Inhibition Assay[1]

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) as substrate

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the test compound at various concentrations.

  • Add the purified InhA enzyme to the mixture and incubate for a pre-determined time to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate DD-CoA.

  • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Aminobenzoxazolone Derivatives cluster_evaluation Biological Evaluation start 2-Amino-5-nitrophenol step1 Carbonylation (e.g., CDI) start->step1 intermediate1 6-Nitrobenzo[d]oxazol-2(3H)-one step1->intermediate1 step2 Acylation (Chloroacetyl chloride) intermediate1->step2 intermediate2 3-(2-chloroacetyl)-6-nitrobenzo [d]oxazol-2(3H)-one step2->intermediate2 step3 Amine Substitution (R-NH2) intermediate2->step3 nitro_analog 6-Nitro-substituted Acetamide Derivative step3->nitro_analog step4 Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) nitro_analog->step4 final_product 5-Amino-substituted Acetamide Derivative step4->final_product mic_assay MIC Determination (M. tuberculosis H37Rv) final_product->mic_assay inha_assay InhA Enzyme Inhibition Assay final_product->inha_assay cytotoxicity_assay Cytotoxicity Assay (e.g., RAW 264.7 cells) final_product->cytotoxicity_assay

Caption: Experimental workflow for the synthesis and biological evaluation of 5-aminobenzoxazolone derivatives.

inhA_inhibition_pathway cluster_fasII FAS-II Elongation Cycle FAS_I Fatty Acid Synthesis I (de novo synthesis) FAS_II Fatty Acid Synthesis II (FAS-II) (Mycolic Acid Precursors) FAS_I->FAS_II Mycolic_Acid Mycolic Acids FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall KasA_B KasA/B MabA MabA KasA_B->MabA 1 HadAB_C HadAB/C MabA->HadAB_C 2 InhA InhA (Enoyl-ACP Reductase) InhA->KasA_B 4 (Elongated Acyl-ACP) HadAB_C->InhA 3 Inhibitor 5-Aminobenzoxazolone Derivative Inhibitor->InhA Inhibition

Caption: Proposed mechanism of action targeting the InhA enzyme in the Mtb FAS-II pathway.

References

Application Notes and Protocols for High-Throughput Screening of 5-Aminobenzoxazolone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) assays applicable to 5-aminobenzoxazolone libraries. The protocols are designed for the identification and characterization of bioactive compounds with potential therapeutic applications in areas such as inflammation, neurodegenerative diseases, cancer, and infectious diseases.

Introduction to 5-Aminobenzoxazolones

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1] Derivatives of this core structure have shown promise as anti-inflammatory, analgesic, neuroprotective, and anticancer agents.[1] The 5-amino substitution provides a key functional group for further chemical modification, allowing for the generation of large and diverse compound libraries suitable for HTS campaigns.

Potential Therapeutic Targets and Screening Strategies

Based on the known biological activities of structurally related compounds, HTS campaigns for 5-aminobenzoxazolone libraries can be directed towards several key targets and pathways.

Anti-Inflammatory and Analgesic Activity

Target: Lipoxygenases (LOX)

Lipoxygenases are key enzymes in the arachidonic acid metabolic pathway, leading to the production of pro-inflammatory leukotrienes.[2] Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a validated strategy for the development of anti-inflammatory drugs.[2][3]

Signaling Pathway: Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid 5-LOX 5-Lipoxygenase Arachidonic Acid->5-LOX 5-HPETE 5-HPETE Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation 5-Aminobenzoxazolone Library 5-Aminobenzoxazolone Library 5-Aminobenzoxazolone Library->5-LOX Inhibition PLA2 PLA2 PLA2->Arachidonic Acid 5-LOX->5-HPETE

Caption: Inhibition of the 5-Lipoxygenase pathway by 5-aminobenzoxazolone derivatives.

Neuroprotective Activity

Target: Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[4] The cholinergic anti-inflammatory pathway also links AChE to the regulation of inflammation.[1][4][5]

Signaling Pathway: Cholinergic Anti-inflammatory Pathway

Cholinergic_Anti_inflammatory_Pathway Vagus Nerve Stimulation Vagus Nerve Stimulation Acetylcholine (ACh) Acetylcholine (ACh) α7nAChR α7 Nicotinic ACh Receptor Acetylcholine (ACh)->α7nAChR AChE AChE Acetylcholine (ACh)->AChE Degradation Macrophage Macrophage α7nAChR->Macrophage NF-κB Pathway NF-κB Pathway Macrophage->NF-κB Pathway Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation 5-Aminobenzoxazolone Library 5-Aminobenzoxazolone Library 5-Aminobenzoxazolone Library->AChE Inhibition

Caption: Modulation of the cholinergic anti-inflammatory pathway by AChE inhibition.

Anticancer Activity

Target: Various, including cell viability, apoptosis pathways, and specific kinases.

Structurally similar compounds have demonstrated antiproliferative activity against various cancer cell lines.[6] Mechanisms may involve the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[6]

Logical Workflow: Anticancer HTS Workflow

Anticancer_HTS_Workflow 5-Aminobenzoxazolone Library 5-Aminobenzoxazolone Library Primary Screen Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Dose-Response & IC50 Dose-Response Analysis & IC50 Determination Hit Confirmation->Dose-Response & IC50 Secondary Assays Secondary Assays: Apoptosis, Cell Cycle, Kinase Inhibition Dose-Response & IC50->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A typical workflow for high-throughput screening of anticancer compounds.

Antimicrobial Activity

Target: Bacterial cell viability or specific bacterial enzymes.

Benzoxazolone derivatives have been reported to possess antibacterial properties.[7][8] The mechanism may involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.[7]

Experimental Protocols

Lipoxygenase (LOX) Inhibition HTS Assay

This protocol describes a fluorometric HTS assay to identify inhibitors of 5-lipoxygenase.

Materials:

  • 5-Lipoxygenase (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a suitable fluorogenic substrate that reacts with hydroperoxides)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 384-well black, flat-bottom plates

  • 5-Aminobenzoxazolone library (in DMSO)

  • Known LOX inhibitor (positive control, e.g., Zileuton)

  • DMSO (negative control)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the 5-aminobenzoxazolone library into the wells of a 384-well plate. Also, dispense positive and negative controls.

  • Enzyme Addition: Add 10 µL of 5-LOX solution (at a pre-determined optimal concentration in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of a solution containing arachidonic acid and the fluorescent probe to all wells to initiate the reaction.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/530 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the DMSO control.

Data Presentation:

Compound IDConcentration (µM)% Inhibition of 5-LOX
Cmpd-0011085.2
Cmpd-0021012.5
.........
Zileuton195.8
Acetylcholinesterase (AChE) Inhibition HTS Assay

This protocol outlines a colorimetric HTS assay for the identification of AChE inhibitors based on the Ellman's method.[4]

Materials:

  • Acetylcholinesterase (human recombinant)

  • Acetylthiocholine (ATCh) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 8.0)

  • 384-well clear, flat-bottom plates

  • 5-Aminobenzoxazolone library (in DMSO)

  • Known AChE inhibitor (positive control, e.g., Galantamine)

  • DMSO (negative control)

Protocol:

  • Compound Plating: Dispense 50 nL of each library compound, positive control, and negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of AChE solution to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate/Chromogen Addition: Add 10 µL of a pre-mixed solution of ATCh and DTNB to all wells.

  • Signal Detection: Measure the absorbance at 412 nm over 10 minutes using a microplate reader.

  • Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound.

Data Presentation:

Compound IDConcentration (µM)% Inhibition of AChE
Cmpd-1011078.9
Cmpd-102105.2
.........
Galantamine198.1
Cell Viability/Cytotoxicity HTS Assay

This protocol describes a luminescent cell-based HTS assay to assess the cytotoxic effects of the compound library on a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture-treated plates

  • 5-Aminobenzoxazolone library (in DMSO)

  • Known cytotoxic agent (positive control, e.g., Doxorubicin)

  • DMSO (negative control)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells/well in 20 µL of medium and incubate overnight.

  • Compound Addition: Add 100 nL of each library compound and controls to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plates to room temperature and add 20 µL of the luminescent cell viability reagent to each well.

  • Signal Detection: Shake the plates for 2 minutes to induce cell lysis and then incubate for 10 minutes at room temperature. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each compound relative to the DMSO control.

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (A549)
Cmpd-2011015.4
Cmpd-2021098.2
.........
Doxorubicin15.8
Antimicrobial HTS Assay (Broth Microdilution)

This protocol details a broth microdilution HTS assay to determine the minimum inhibitory concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 384-well clear, round-bottom plates

  • 5-Aminobenzoxazolone library (in DMSO)

  • Known antibiotic (positive control, e.g., Vancomycin)

  • DMSO (negative control)

  • Resazurin solution (viability indicator)

Protocol:

  • Compound Plating: Serially dilute the library compounds in DMSO and dispense into the 384-well plates.

  • Bacterial Inoculum Preparation: Prepare a suspension of S. aureus in MHB adjusted to a 0.5 McFarland standard and then dilute to the final desired concentration.

  • Inoculation: Add the bacterial inoculum to all wells containing the compounds and controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Assessment: Add resazurin solution to all wells and incubate for an additional 2-4 hours.

  • Signal Detection: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of a compound that inhibits visible growth (no color change).

Data Presentation:

Compound IDMIC (µg/mL) against S. aureus
Cmpd-3018
Cmpd-302>128
......
Vancomycin1

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screens should undergo a series of confirmation and follow-up studies to validate their activity and elucidate their mechanism of action.

Workflow for Hit Validation:

Hit_Validation_Workflow Primary HTS Hits Primary HTS Hits Hit Re-test Hit Re-test (Fresh Compound) Dose-Response Dose-Response Curve (IC50/EC50 Determination) Hit Re-test->Dose-Response Selectivity/Specificity Selectivity & Specificity Assays (e.g., against related enzymes, normal vs. cancer cells) Dose-Response->Selectivity/Specificity Mechanism of Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Selectivity/Specificity->Mechanism of Action Lead Candidate Lead Candidate Mechanism of Action->Lead Candidate

Caption: A generalized workflow for hit validation and characterization.

These application notes and protocols provide a framework for the high-throughput screening of 5-aminobenzoxazolone libraries. The specific details of each assay should be further optimized based on the available instrumentation and the specific goals of the screening campaign.

References

Application Notes and Protocols for the Synthesis of Selective Sigma-1 Receptor Ligands Using a Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of selective sigma-1 (σ₁) receptor ligands based on a benzoxazolone core structure. While direct synthesis from 5-aminobenzoxazolone is a promising avenue for novel ligand discovery, this document outlines established methods for N-functionalization of the benzoxazolone scaffold, which have yielded potent and selective σ₁ receptor ligands. Additionally, a prospective synthetic protocol starting from 5-aminobenzoxazolone is proposed. Detailed experimental procedures for ligand synthesis and receptor binding assays are provided to guide researchers in the development of novel therapeutics targeting the σ₁ receptor.

Introduction to Sigma-1 Receptor Ligands

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It plays a crucial role in modulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. Due to its involvement in numerous physiological and pathological processes, the σ₁ receptor has emerged as a significant therapeutic target for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain. The development of selective σ₁ receptor ligands is therefore of great interest in medicinal chemistry and drug discovery. The benzoxazolone scaffold has been identified as a privileged structure, conferring a preference for the σ₁ receptor binding site.[1]

Quantitative Data of Benzoxazolone-Based Sigma-1 Receptor Ligands

The following tables summarize the binding affinities (Ki) and selectivity of various N-substituted benzoxazolone derivatives for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. High selectivity for the σ₁ receptor is a desirable characteristic for therapeutic candidates to minimize off-target effects.

Compound IDR-Group (Substitution on N-benzyl)σ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)
1 H1.81050583
2 4-Cl0.14274270
3 4-F0.58501700
4 4-CH₃0.99801089
5 2-Cl25.4>10000>394
6 2-F15.8>10000>633
7 2-CH₃32.1>10000>312
8 3-Cl3.52500714
9 3-CH₃4.23200762

Data compiled from publicly available research.[1]

Experimental Protocols

General Synthesis of N-Substituted Benzoxazolone Ligands

This protocol describes a general method for the synthesis of N-substituted benzoxazolone derivatives, which have shown high affinity and selectivity for the σ₁ receptor.

Scheme 1: General Synthesis of N-Substituted Benzoxazolones

G benzoxazolone Benzoxazol-2(3H)-one intermediate Potassium salt benzoxazolone->intermediate Step 1 product N-Substituted Benzoxazolone intermediate->product Step 2 reagent1 K2CO3, DMF reagent2 R-CH2-X (e.g., Benzyl bromide derivative) DMF, rt or heat

Caption: General synthetic workflow for N-substituted benzoxazolones.

Materials:

  • Benzoxazol-2(3H)-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Substituted Benzyl Halide (e.g., 4-chlorobenzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Deprotonation: To a solution of benzoxazol-2(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • N-Alkylation: Add the desired substituted benzyl halide (1.1 eq) to the reaction mixture. Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted benzoxazolone derivative.

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Prospective Synthesis of Sigma-1 Ligands from 5-Aminobenzoxazolone

This proposed synthetic route utilizes the amino group of 5-aminobenzoxazolone as a key functional handle to introduce a side chain known to be favorable for σ₁ receptor binding.

Scheme 2: Proposed Synthesis via Amide Coupling

G start 5-Aminobenzoxazol-2(3H)-one product N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)alkanamide start->product Amide Coupling reagent Carboxylic acid (R-COOH) Coupling agent (e.g., HATU, HOBt) Base (e.g., DIPEA), DMF

Caption: Proposed synthetic route starting from 5-aminobenzoxazolone.

Procedure (Prospective):

  • Amide Coupling: To a solution of 5-aminobenzoxazol-2(3H)-one (1.0 eq) and a suitable carboxylic acid (e.g., 4-phenylbutanoic acid) (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and HOBt (1.2 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Follow a standard aqueous work-up procedure as described in the previous protocol, followed by purification using column chromatography to isolate the desired amide product.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol details the procedure for determining the binding affinity of synthesized compounds for the σ₁ receptor.[2][3]

Materials:

  • Guinea pig brain membranes (or other tissue/cell preparation expressing σ₁ receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Synthesized test compounds

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of unlabeled haloperidol (e.g., 10 µM).

    • Competitive Binding: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding assays, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor modulates various downstream signaling pathways, contributing to its diverse physiological effects.

G cluster_0 Endoplasmic Reticulum S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP/GRP78 S1R->BiP Interacts with Ca_release Ca²⁺ Release IP3R->Ca_release Ligand σ₁ Ligand (Agonist/Antagonist) Ligand->S1R Cell_Signaling Downstream Cellular Signaling Ca_release->Cell_Signaling Cell_Survival Cell Survival / Proliferation Cell_Signaling->Cell_Survival Neuronal_Plasticity Neuronal Plasticity Cell_Signaling->Neuronal_Plasticity

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Ligand Synthesis and Evaluation

The following diagram illustrates the logical flow from ligand synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (5-Aminobenzoxazolone or Benzoxazolone) reaction Chemical Synthesis (e.g., Amide Coupling or N-Alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Sigma-1 Receptor Binding Assay characterization->binding_assay Pure Compound data_analysis Data Analysis (Ki, Selectivity) binding_assay->data_analysis selectivity_assay Sigma-2 Receptor Binding Assay selectivity_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Workflow for Synthesis and Evaluation of Sigma-1 Ligands.

References

Application Notes and Protocols for 5-Aminobenzoxazolone Derivatives in Cervical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervical cancer remains a significant global health challenge, with persistent infection by high-risk human papillomavirus (HPV) being the primary etiological factor. The viral oncoproteins, particularly E7, play a crucial role in the dysregulation of cell cycle control and inhibition of apoptosis, leading to malignant transformation. The benzoxazolone scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents due to its diverse biological activities. This document provides detailed application notes and protocols for the utilization of 5-aminobenzoxazolone derivatives, specifically focusing on a potent anti-proliferative agent, 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine (hereafter referred to as Compound H1), in the context of cervical cancer research.

Compound H1 has demonstrated significant anti-proliferative activity against HPV18-positive HeLa cervical cancer cells. Its mechanism of action is linked to the inhibition of the HPV E7 oncoprotein pathway, leading to cell cycle arrest and apoptosis. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of 5-aminobenzoxazolone derivatives against cervical cancer.

Data Presentation

The anti-proliferative efficacy of Compound H1 was evaluated against human cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

Table 1: Anti-proliferative Activity of Compound H1 against Cervical Cancer Cells

CompoundCell LineHPV TypeIC50 (nM)Reference
Compound H1HeLaHPV18380[1]
Compound H1SiHaHPV16>10,000[1]

Signaling Pathway

Compound H1 is reported to exert its anti-proliferative effects by targeting the HPV E7 oncoprotein pathway. The E7 oncoprotein promotes cell cycle progression by binding to and inducing the degradation of the retinoblastoma tumor suppressor protein (pRb), leading to the activation of E2F transcription factors. By inhibiting this pathway, Compound H1 induces cell cycle arrest at the G1 phase.

HPV_E7_Pathway cluster_0 Normal Cell Cycle Control cluster_1 HPV-Infected Cervical Cancer Cell cluster_2 Action of Compound H1 pRb pRb E2F E2F pRb->E2F inhibits pRb_degradation pRb Degradation G1_S_transition G1/S Transition E2F->G1_S_transition promotes E2F_active Active E2F E7 HPV E7 Oncoprotein E7->pRb binds and degrades G1_arrest G1 Phase Cell Cycle Arrest Apoptosis Apoptosis uncontrolled_proliferation Uncontrolled Proliferation E2F_active->uncontrolled_proliferation drives CompoundH1 Compound H1 CompoundH1->E7 inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_assays Biological Evaluation synthesis Synthesis of 5-Aminobenzoxazolone Derivative (e.g., Compound H1) characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with Compound H1 characterization->treatment cell_culture Culture of HeLa Cervical Cancer Cells cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western_blot Western Blot for E7 Oncoprotein treatment->western_blot

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Aminobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic pathway for this compound?

A1: A widely used and dependable route involves a three-step process starting from 2-amino-4-nitrophenol. This pathway is often favored due to the availability of starting materials and the generally reliable nature of the reactions. The process is as follows:

  • Cyclization: 2-amino-4-nitrophenol is cyclized to form 5-nitrobenzo[d]oxazol-2(3H)-one. This is typically achieved by reacting it with a carbonylating agent like urea or 1,1'-carbonyldiimidazole (CDI).

  • Reduction: The nitro group of 5-nitrobenzo[d]oxazol-2(3H)-one is then reduced to an amino group.

  • Isolation: The final product, this compound, is isolated and purified.

This multi-step approach allows for purification at intermediate stages, which can be crucial for achieving a high-purity final product.

Q2: What are the critical parameters to control for maximizing yield?

A2: To maximize the yield of this compound, it is crucial to meticulously control several parameters at each stage of the synthesis:

  • Purity of Starting Materials: Ensure high purity of the initial 2-amino-4-nitrophenol. Impurities can lead to side reactions and complicate purification.

  • Reaction Conditions for Cyclization: Temperature, reaction time, and the choice of solvent and catalyst are pivotal. Overheating can cause decomposition, while insufficient heat will lead to an incomplete reaction.

  • Stoichiometry: Precise molar ratios of reactants are essential. For instance, using a slight excess of the cyclizing agent (e.g., urea) can drive the reaction to completion, but a large excess may promote the formation of byproducts.

  • Choice of Reducing Agent: The selection of the reducing agent for the nitro group is critical for achieving high yield and selectivity. The chosen agent should efficiently reduce the nitro group without affecting the benzoxazolone ring.

  • Atmosphere Control: For certain sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Troubleshooting Guide: Low Yield in Synthesis

This section addresses specific issues that can lead to low yields during the synthesis and offers targeted solutions.

Issue 1: Low Yield During Cyclization to 5-Nitrobenzo[d]oxazol-2(3H)-one

A: Low yields in the urea-based synthesis are a frequent challenge. The primary causes often revolve around reaction conditions and stoichiometry.

  • Inadequate Temperature: This reaction is typically conducted in a high-temperature melt phase (130-160°C). Insufficient heat leads to incomplete reaction, while excessive temperatures can cause decomposition of the starting material and product.

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is theoretical, in practice, an excess of urea (1.5 to 3 equivalents) is often necessary to drive the reaction forward. However, a large excess can lead to the formation of side products like biuret.

  • Reaction Time: The reaction should be monitored (e.g., by Thin Layer Chromatography, TLC) to ensure the complete consumption of the starting material before workup.

  • Purity of 2-amino-4-nitrophenol: Impurities in the starting material can significantly interfere with the cyclization process.

Troubleshooting Workflow for Cyclization

Caption: Troubleshooting workflow for low cyclization yield.

A: Yes, several other carbonylating agents can provide higher yields under milder conditions. 1,1'-Carbonyldiimidazole (CDI) is an excellent alternative. It is highly reactive and allows the reaction to proceed at lower temperatures, often providing cleaner products and higher yields.[1][2]

Comparison of Common Cyclizing Agents

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Urea 130-160°C, melt or high-boiling solventLow cost, readily availableHigh temperature required, potential for side products (biuret), moderate yields
1,1'-Carbonyldiimidazole (CDI) Room temp. to 80°C, in aprotic solvents (THF, DMF)Mild conditions, high yields, clean reactionHigher cost, moisture sensitive
Triphosgene 0°C to room temp., with a base (e.g., Et3N) in an inert solventHigh reactivity, good yieldsHighly toxic, requires careful handling
Ethyl Chloroformate Room temp. to reflux, with a base in an inert solventReadily available, moderate costCan lead to N- and O-acylation side products
Issue 2: Inefficient Reduction of 5-Nitrobenzo[d]oxazol-2(3H)-one

A: The choice of reducing agent and reaction conditions is critical for a clean and complete reduction. The goal is to selectively reduce the nitro group without affecting the lactam (amide) bond in the oxazolone ring.

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel are commonly used.

    • Hydrogen Source: Hydrogen gas (H2) at pressures from atmospheric to 50 psi.

    • Solvent: Alcohols (ethanol, methanol) or ethyl acetate are good choices.

    • Troubleshooting: If the reaction is slow or incomplete, ensure the catalyst is active (not poisoned) and consider increasing hydrogen pressure or catalyst loading. Catalyst deactivation can be an issue.

  • Metal-Acid Reduction: A classic and robust method.

    • Reagents: Iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride with HCl (SnCl2/HCl) are effective.

    • Troubleshooting: This method can be exothermic; maintain temperature control to avoid side reactions. The workup can be challenging due to the need to remove metal salts. Adjusting the pH to precipitate metal hydroxides is a crucial step.

  • Transfer Hydrogenation: A safer alternative to using hydrogen gas.

    • Reagents: Ammonium formate or hydrazine hydrate with a catalyst like Pd/C.

    • Advantages: Milder conditions and avoids the need for high-pressure hydrogenation equipment.

Comparison of Reduction Methods

Reduction MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Ni>90%High yield, clean product, easy workupRequires specialized equipment, catalyst can be expensive/pyrophoric
Metal-Acid Reduction Fe/HCl or SnCl₂/HCl70-90%Inexpensive, robust, effectiveExothermic, difficult workup to remove metal salts
Transfer Hydrogenation Ammonium Formate, Pd/C85-95%Mild conditions, no H₂ gas neededCan be slower than direct hydrogenation

Workflow for Optimizing Nitro Group Reduction

ReductionOptimization Start Low Yield in Nitro Reduction Method Select Reduction Method Start->Method Catalytic Catalytic Hydrogenation (H2, Pd/C) Method->Catalytic Cleanest MetalAcid Metal/Acid (Fe/HCl) Method->MetalAcid Most Robust Transfer Transfer Hydrogenation (NH4HCO2, Pd/C) Method->Transfer Safest CheckCatalyst Check Catalyst Activity & Loading Catalytic->CheckCatalyst ControlTemp Control Temperature (Exothermic) MetalAcid->ControlTemp Transfer->CheckCatalyst Result High Purity Product CheckCatalyst->Result OptimizeWorkup Optimize Workup pH to Remove Metal Salts ControlTemp->OptimizeWorkup OptimizeWorkup->Result

Caption: Decision diagram for optimizing the nitro reduction step.

Experimental Protocols

Protocol 1: Synthesis of 5-nitrobenzo[d]oxazol-2(3H)-one via Urea Cyclization
  • Preparation: In a round-bottom flask, thoroughly mix 2-amino-4-nitrophenol (1 equivalent) and urea (2-3 equivalents).

  • Reaction: Heat the mixture in an oil bath to 140-150°C. The mixture will melt and ammonia gas will evolve. Maintain this temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane solvent system) until the starting material spot disappears.

  • Workup: Allow the reaction mixture to cool until it solidifies. Add hot water (around 80°C) to the flask and stir vigorously to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any unreacted urea and byproducts.

  • Purification: The crude product can be purified by recrystallization from ethanol or acetic acid to yield 5-nitrobenzo[d]oxazol-2(3H)-one as a solid.

Protocol 2: Reduction of 5-nitrobenzo[d]oxazol-2(3H)-one using Catalytic Hydrogenation
  • Preparation: To a solution of 5-nitrobenzo[d]oxazol-2(3H)-one (1 equivalent) in ethanol or methanol in a hydrogenation vessel, add 5-10% Pd/C catalyst (5-10% by weight of the starting material).

  • Reaction: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 30-50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent like ethanol/water to yield this compound.[3]

References

Technical Support Center: Purification of Crude 5-Aminobenzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-aminobenzoxazolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 5-aminobenzoxazolone derivatives?

A1: The two primary methods for the purification of 5-aminobenzoxazolone derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Recrystallization is often effective for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It relies on the principle that the solubility of the target compound and its impurities differ in a given solvent at different temperatures.

  • Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it. This method is particularly useful for separating complex mixtures or impurities with similar solubility to the desired product.

Q2: How do I select an appropriate solvent for the recrystallization of my 5-aminobenzoxazolone derivative?

A2: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. To find the best solvent, small-scale solubility tests are recommended with a range of solvents of varying polarities. For polar, amine-containing heterocyclic compounds like 5-aminobenzoxazolone derivatives, common solvent choices include alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water or non-polar solvents like hexanes. A patent for a substituted benzoxazole compound mentions successful recrystallization from a solution of acetone and acetonitrile.[1]

Q3: My 5-aminobenzoxazolone derivative is highly polar and streaks on the silica gel TLC plate. How can I achieve good separation by column chromatography?

A3: The basic amine group in 5-aminobenzoxazolone derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and peak tailing.[2] To mitigate this, several strategies can be employed:

  • Mobile Phase Modification : Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% v/v).[2][3][4] This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound.

  • Use of Amine-Functionalized Silica : This specialized stationary phase has amine groups bonded to the silica surface, creating a more basic environment that is better suited for the purification of basic compounds.[2]

  • Reversed-Phase Chromatography : If normal-phase chromatography is problematic, reversed-phase chromatography on a C18-functionalized silica column can be an effective alternative. For basic amines, using a high pH mobile phase (at least two pH units above the pKa of the amine) can lead to better retention and separation.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for very polar compounds. It uses a polar stationary phase with a mobile phase that has a high concentration of a water-miscible organic solvent.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if using ethyl acetate, try adding a small amount of ethanol or methanol.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is cooling too quickly. The compound may also be impure.Use a lower-boiling point solvent. Ensure the solution cools slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. Too much solvent was used. The compound is too soluble at low temperatures.Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
Low recovery of purified product. Too much solvent was used, leading to product loss in the mother liquor. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline. The mobile phase is not polar enough. The compound is strongly interacting with the acidic silica gel.[2][6]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Add 0.1-1% triethylamine or ammonia to the mobile phase to reduce interaction with silica.[2][3][4]
Poor separation of the product from impurities. The mobile phase polarity is too high or too low. The column was overloaded with the crude sample.Optimize the mobile phase system using thin-layer chromatography (TLC) to achieve a good separation of spots. Reduce the amount of crude material loaded onto the column.
The compound appears to be decomposing on the column. The compound is unstable on acidic silica gel.[6]Test the stability of your compound on a silica TLC plate before running a column.[6] Consider using a less acidic stationary phase like alumina or a functionalized silica (e.g., amine-silica), or switch to reversed-phase chromatography.[2][6]
Fractions are very dilute. The compound is eluting over a large volume.This can happen if the initial band of the compound was too wide. Try dissolving the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection : In a small test tube, add a few milligrams of the crude 5-aminobenzoxazolone derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow to cool to see if crystals form.

  • Dissolution : Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Mobile Phase Selection : Using TLC, determine a suitable mobile phase that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. For 5-aminobenzoxazolone derivatives, a common starting point is a mixture of dichloromethane and methanol, often with a small addition of triethylamine.

  • Column Packing : Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution : Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-aminobenzoxazolone derivative.

Visualized Workflows

Recrystallization Workflow

G Recrystallization Workflow for 5-Aminobenzoxazolone Derivatives cluster_0 Preparation cluster_1 Purification cluster_2 Final Product A Crude Product B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Hot Filtration (if needed) C->D E Cool Slowly to Induce Crystallization D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: General experimental workflow for recrystallization.

Column Chromatography Troubleshooting Logic

G Troubleshooting Logic for Column Chromatography Start Poor Separation or Peak Tailing on Silica Gel Q1 Is the compound basic (e.g., contains an amine)? Start->Q1 A1_Yes Add Basic Modifier (e.g., 0.1-1% TEA) to Mobile Phase Q1->A1_Yes Yes A1_No Optimize Mobile Phase Polarity Q1->A1_No No Q2 Is the compound still showing poor peak shape? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider Alternative Stationary Phases Q2->A2_Yes Yes A2_No Proceed with Purification Q2->A2_No No Options Amine-Functionalized Silica Reversed-Phase (C18) Alumina A2_Yes->Options

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Troubleshooting Common Side Reactions in Benzoxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazolone and its derivatives. The content is structured to provide direct, actionable advice for resolving experimental issues, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzoxazolone, and what are their primary advantages and disadvantages?

A1: The most prevalent methods for synthesizing benzoxazolone involve the reaction of 2-aminophenol with a carbonyl source. The choice of reagent significantly impacts the reaction conditions, yield, and side product profile.

Synthetic RouteCarbonyl SourceKey AdvantagesCommon Disadvantages
Urea Method UreaInexpensive, readily available reagent.High temperatures required, potential for side reactions like biuret formation.[1]
Phosgene/Phosgene-Equivalent Method Phosgene, Triphosgene, Carbonyldiimidazole (CDI)Generally high yields and purity.[2]Phosgene is highly toxic; equivalents can be expensive and moisture-sensitive.[2]
Carbonate Method Diethyl carbonate, Ethylene carbonateLess toxic than phosgene.May require high pressure and temperature; slower reaction rates.

Q2: My benzoxazolone synthesis using 2-aminophenol and urea is resulting in a low yield and appears impure. What are the likely causes?

A2: Low yields and impurities in the urea-based synthesis are common issues. The primary factors to investigate are reaction temperature, reagent stoichiometry, and the purity of your starting materials.[1]

  • Inadequate Temperature: The condensation of 2-aminophenol and urea typically requires high temperatures, often in a melt phase (130-160°C).[1] Insufficient heat leads to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and the desired product.

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is a good starting point, a slight excess of urea (1.5 to 3 equivalents) is often employed to drive the reaction to completion. However, a large excess of urea can promote the formation of biuret as a significant side product.[1]

  • Purity of 2-Aminophenol: Impurities in the 2-aminophenol can interfere with the cyclization process. 2-aminophenol is also susceptible to air oxidation, which can lead to the formation of colored impurities.[3] It is advisable to use high-purity 2-aminophenol or purify it before use.

Q3: I am observing a significant amount of a white, crystalline byproduct that is difficult to separate from my benzoxazolone. What is it, and how can I prevent its formation?

A3: This byproduct is likely biuret . Biuret is formed from the thermal decomposition of urea, especially at temperatures above its melting point. Two molecules of urea condense to form biuret and ammonia.

To minimize biuret formation:

  • Control the Reaction Temperature: Maintain the reaction temperature within the optimal range for benzoxazolone formation without excessive heating.

  • Optimize the Urea Ratio: Use only a slight excess of urea. A large excess will significantly increase the likelihood of biuret formation.[1]

  • Consider Alternative Reagents: If biuret formation is a persistent issue, consider using a different carbonyl source, such as diethyl carbonate or carbonyldiimidazole (CDI).

Q4: My reaction mixture is turning dark, and I'm isolating colored impurities. What could be the cause?

A4: The formation of colored impurities is often due to the oxidation of 2-aminophenol.[3] This can be exacerbated by prolonged reaction times at high temperatures in the presence of air. To mitigate this:

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the oxidation of 2-aminophenol.[3]

  • Purification: Activated charcoal treatment can be effective in removing colored impurities during the workup.[4]

Troubleshooting Guides

Issue 1: Low Yield of Benzoxazolone

If you are experiencing low yields, follow this troubleshooting workflow:

low_yield_troubleshooting start Low Yield purity Check Starting Material Purity (2-Aminophenol, Urea) start->purity Start Here conditions Verify Reaction Conditions (Temperature, Time) purity->conditions If pure stoichiometry Review Reagent Stoichiometry conditions->stoichiometry If correct side_reactions Investigate for Side Reactions (TLC, LC-MS) stoichiometry->side_reactions If correct purification Optimize Purification Protocol side_reactions->purification If present solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low benzoxazolone yield.

Issue 2: Presence of Biuret as a Major Impurity

If biuret is a significant contaminant, consider the following adjustments:

ParameterRecommended ActionRationale
Reaction Temperature Maintain a consistent temperature, ideally between 130-150°C for the urea melt method.Higher temperatures accelerate the decomposition of urea to biuret.
Urea Stoichiometry Reduce the excess of urea to 1.5 equivalents or less relative to 2-aminophenol.A higher concentration of urea favors its self-condensation to biuret.[1]
Reaction Time Monitor the reaction by TLC and stop heating once the 2-aminophenol is consumed.Prolonged heating, even at the correct temperature, can lead to increased biuret formation.
Alternative Reagents Consider using diethyl carbonate or CDI as the carbonyl source.These reagents do not produce biuret as a side product.

Experimental Protocols

Synthesis of Benzoxazolone from 2-Aminophenol and Urea

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Urea (1.5 eq)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

Procedure:

  • Combine 2-aminophenol and urea in a round-bottom flask equipped with a magnetic stir bar.

  • Heat the mixture in a heating mantle to 130-140°C with stirring. The mixture will melt and begin to evolve ammonia.

  • Maintain the temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the 2-aminophenol spot is no longer visible.

  • Cool the reaction mixture to room temperature. The crude product will solidify.

  • Dissolve the crude solid in hot water.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the benzoxazolone.

  • Collect the crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure benzoxazolone.

Purification of Benzoxazolone: Removal of Biuret

If biuret contamination is significant, a thorough purification is necessary.

  • Initial Washing: After the initial filtration, wash the crude benzoxazolone crystals thoroughly with a large volume of cold water. Biuret has higher water solubility than benzoxazolone, especially in cold water.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can effectively separate benzoxazolone from more polar impurities like biuret.

Reaction Pathways and Side Reactions

Benzoxazolone Synthesis from 2-Aminophenol and Urea

The desired reaction proceeds through the formation of an intermediate aryl carbamate, which then undergoes intramolecular cyclization. The primary side reaction is the formation of biuret from the thermal decomposition of excess urea.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction 2-Aminophenol 2-Aminophenol Intermediate Aryl Carbamate Intermediate 2-Aminophenol->Intermediate + Urea - NH3 Urea Urea Benzoxazolone Benzoxazolone Intermediate->Benzoxazolone Cyclization - H2O Excess Urea Excess Urea Biuret Biuret Excess Urea->Biuret Thermal Decomposition - NH3

Caption: Main and side reaction pathways in benzoxazolone synthesis.

Analytical Methods for Reaction Monitoring and Purity Assessment
  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine the yield of benzoxazolone and the percentage of impurities like biuret.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile side products and impurities in the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

References

Minimizing colored impurities during 4-acetylbenzo[d]oxazol-2(3H)-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one. Our aim is to help you minimize the formation of colored impurities and address other common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 4-acetylbenzo[d]oxazol-2(3H)-one?

A1: The most common and effective strategy is a two-step synthesis. The first step involves a Fries rearrangement of a suitable N-acylated aminophenol precursor to introduce the acetyl group onto the aromatic ring, yielding 4-acetyl-2-aminophenol. The second step is the cyclization of this intermediate, typically using a phosgene equivalent, to form the final benzoxazolone ring structure.

Q2: What are the primary sources of colored impurities in this synthesis?

A2: Colored impurities primarily arise from the oxidation of the 2-aminophenol intermediate (4-acetyl-2-aminophenol). These intermediates are susceptible to oxidation, which can form highly colored quinone-imine or phenoxazinone-type structures, especially when exposed to air, heat, or certain metal ions.

Q3: How can I monitor the progress of the Fries rearrangement and the cyclization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both reaction stages. For the Fries rearrangement, you can track the consumption of the starting ester and the appearance of the hydroxyaryl ketone product. Similarly, for the cyclization step, you can monitor the disappearance of the 4-acetyl-2-aminophenol intermediate and the formation of the final product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of reaction progress and purity.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The Fries rearrangement often utilizes strong Lewis acids like aluminum chloride (AlCl₃), which are corrosive and react violently with water.[1][2][3] These reactions should be conducted under anhydrous conditions in a well-ventilated fume hood. Phosgene equivalents used for cyclization, such as triphosgene, are toxic and must be handled with extreme caution and appropriate personal protective equipment (PPE).[4] Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Troubleshooting Guide

Issue 1: The final product is highly colored (yellow, orange, or brown).
Potential CauseSuggested Solution
Oxidation of the 4-acetyl-2-aminophenol intermediate: This is the most common cause of coloration. The aminophenol is sensitive to air oxidation, which is accelerated by heat and light.• Minimize the exposure of the intermediate to air by working under an inert atmosphere (e.g., nitrogen or argon).• Use degassed solvents for the reaction and workup.• Purify the 4-acetyl-2-aminophenol intermediate quickly after its formation.• Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the workup of the Fries rearrangement.
Residual Lewis acid from the Fries rearrangement: Traces of the Lewis acid catalyst can contribute to color formation in the final product.• Ensure thorough quenching and washing of the reaction mixture after the Fries rearrangement to completely remove the Lewis acid.• An acidic workup followed by washes with water and brine is recommended.
Side reactions during cyclization: The use of harsh cyclization conditions or impure reagents can lead to the formation of colored byproducts.• Use a high-purity phosgene equivalent for the cyclization step.• Perform the cyclization at the lowest effective temperature to minimize side reactions.• Ensure that the 4-acetyl-2-aminophenol intermediate is pure before proceeding to the cyclization step.
Issue 2: Low yield of 4-acetylbenzo[d]oxazol-2(3H)-one.
Potential CauseSuggested Solution
Incomplete Fries rearrangement: The rearrangement of the starting ester to the desired keto phenol may not have gone to completion.• Increase the reaction time or temperature for the Fries rearrangement, monitoring the progress by TLC.[1][2]• Ensure that the Lewis acid catalyst is of high purity and used in a sufficient stoichiometric amount.[3]
Suboptimal temperature for Fries rearrangement: Temperature control is crucial for the regioselectivity of the Fries rearrangement. Low temperatures favor the para-product, while high temperatures favor the ortho-product.[1][2]• Optimize the reaction temperature to favor the formation of the desired 4-acetyl-2-aminophenol (a para-rearrangement product relative to the amide group). A lower reaction temperature is generally preferred.[5]
Decomposition of starting material or product: The harsh conditions of the Fries rearrangement can lead to degradation if the reaction is run for too long or at too high a temperature.• Carefully monitor the reaction and stop it once the starting material has been consumed.• Avoid excessive heating during the reaction and workup.
Inefficient cyclization: The conversion of the aminophenol intermediate to the final product may be incomplete.• Ensure the use of an effective cyclizing agent and optimize the reaction conditions (solvent, temperature, and reaction time).• The purity of the 4-acetyl-2-aminophenol intermediate is critical for a successful cyclization.

Impact of Reaction Parameters on Product Purity

The following table summarizes the expected qualitative impact of key reaction parameters on the purity of the final product, with a focus on minimizing colored impurities.

ParameterVariationExpected Impact on PurityRationale
Fries Rearrangement Temperature Low (e.g., 0-25 °C)Higher PurityFavors the formation of the desired para-isomer and minimizes thermal degradation and side reactions.[2][5]
High (e.g., >100 °C)Lower PurityIncreases the formation of the ortho-isomer and promotes the formation of colored byproducts through degradation.[1]
Lewis Acid Catalyst (e.g., AlCl₃) High Purity, AnhydrousHigher PurityEnsures efficient and clean conversion during the Fries rearrangement.
Low Purity, HydratedLower PurityWater can deactivate the catalyst and lead to incomplete reactions and the formation of side products.
Atmosphere Inert (Nitrogen/Argon)Higher PurityMinimizes the oxidation of the 2-aminophenol intermediate, thus reducing the formation of colored impurities.
AirLower PurityOxygen in the air readily oxidizes the aminophenol, leading to significant coloration.
Solvent Polarity (Fries Rearrangement) Non-polarFavors ortho-productThe use of a non-polar solvent can influence the regioselectivity of the Fries rearrangement.[1][2]
PolarFavors para-productA more polar solvent can favor the formation of the desired para-substituted product.[1]

Experimental Protocols

Step 1: Fries Rearrangement for the Synthesis of 4-acetyl-2-aminophenol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Acetamidophenyl acetate (starting material)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-acetamidophenyl acetate and anhydrous nitrobenzene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture back to room temperature.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-acetyl-2-aminophenol.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization of 4-acetyl-2-aminophenol to 4-acetylbenzo[d]oxazol-2(3H)-one

This protocol is a general guideline and should be performed with caution due to the use of a phosgene equivalent.

Materials:

  • 4-acetyl-2-aminophenol

  • Triphosgene (or another suitable phosgene equivalent)

  • Anhydrous toluene or dioxane (solvent)

  • Triethylamine or pyridine (base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-acetyl-2-aminophenol in anhydrous toluene.

  • Add triethylamine or pyridine to the solution.

  • In a separate flask, prepare a solution of triphosgene in anhydrous toluene.

  • Slowly add the triphosgene solution to the aminophenol solution at room temperature with vigorous stirring.

  • After the addition, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-acetylbenzo[d]oxazol-2(3H)-one.

Visualizations

experimental_workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Cyclization start 2-Acetamidophenyl Acetate reagent1 AlCl3, Nitrobenzene process1 Reaction at 50-60°C reagent1->process1 workup1 Acidic Workup & Extraction process1->workup1 intermediate Crude 4-acetyl-2-aminophenol workup1->intermediate purification1 Purification intermediate->purification1 pure_intermediate Pure 4-acetyl-2-aminophenol purification1->pure_intermediate reagent2 Triphosgene, Toluene, Base process2 Reflux pure_intermediate->process2 reagent2->process2 workup2 Quenching & Extraction process2->workup2 final_product Crude Product workup2->final_product purification2 Recrystallization final_product->purification2 pure_product 4-acetylbenzo[d]oxazol-2(3H)-one purification2->pure_product

Caption: Experimental workflow for the synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one.

impurity_formation cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Pathway A 2-Acetamidophenyl Acetate B 4-acetyl-2-aminophenol A->B Fries Rearrangement C 4-acetylbenzo[d]oxazol-2(3H)-one B->C Cyclization D 4-acetyl-2-aminophenol E Oxidation ([O]) D->E F Colored Impurities (Quinone-imine type) E->F

Caption: Formation of colored impurities from the 2-aminophenol intermediate.

References

Technical Support Center: Optimizing Coupling Reactions with 5-Aminobenzoxazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions with 5-aminobenzoxazolone. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 5-aminobenzoxazolone with various partners, offering potential causes and solutions.

Q1: My Buchwald-Hartwig amination of 5-aminobenzoxazolone is resulting in low to no product yield. What are the likely causes and how can I improve the outcome?

A1: Low yields in Buchwald-Hartwig aminations involving 5-aminobenzoxazolone can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst System (Palladium Precatalyst and Ligand): The choice of catalyst and ligand is critical. For electron-rich amino-heterocycles like 5-aminobenzoxazolone, bulky and electron-rich phosphine ligands are often essential to facilitate the catalytic cycle.

    • Recommendation: Screen a variety of ligands. While traditional ligands like triphenylphosphine may be ineffective, biarylphosphine ligands such as RuPhos, XPhos, or the versatile XantPhos have shown success in similar amination reactions. Modern palladium precatalysts (e.g., G3 or G4) can also offer improved reliability and cleaner reactions compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is sensitive to strong bases, alternatives like lithium hexamethyldisilazide (LHMDS) or cesium carbonate (Cs₂CO₃) can be employed.[1] Weaker inorganic bases such as K₂CO₃ or K₃PO₄ may require higher reaction temperatures and longer reaction times.

  • Solvent Choice: The solvent must be anhydrous and deoxygenated, as palladium(0) catalysts are sensitive to oxygen.

    • Recommendation: Toluene, 1,4-dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[1] The solubility of all reactants, particularly the base, in the chosen solvent can significantly impact the reaction rate.

  • Reaction Temperature: These reactions are often temperature-sensitive.

    • Recommendation: A typical temperature range is 80-110 °C. If you observe low conversion, a gradual increase in temperature may be beneficial. Conversely, if decomposition is suspected, lowering the temperature and extending the reaction time should be considered.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent catalyst deactivation.

    • Recommendation: Ensure all reagents and solvents are properly degassed and the reaction is conducted under a nitrogen or argon atmosphere.

Q2: I am observing significant side product formation, including hydrodehalogenation of my aryl halide and/or homocoupling. How can I minimize these unwanted reactions?

A2: The formation of side products is a common challenge in palladium-catalyzed cross-coupling reactions. Here are some strategies to mitigate them:

  • Hydrodehalogenation (Reduction of Aryl Halide): This side reaction can be promoted by β-hydride elimination from the amine.

    • Recommendation: Employing a bulkier phosphine ligand can sterically hinder this pathway. Lowering the reaction temperature may also reduce the rate of this side reaction.

  • Homocoupling of the Aryl Halide (Biaryl Formation): This can occur at high temperatures or with high local concentrations of the base.

    • Recommendation: Lower the reaction temperature and consider adding the base portion-wise or as a solution to avoid high local concentrations.

  • Reaction with the Solvent: Ensure the use of high-purity, anhydrous solvents, as impurities or solvent degradation can lead to side reactions.

Frequently Asked Questions (FAQs)

Q3: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination with 5-aminobenzoxazolone?

A3: Generally, the reactivity of aryl halides in palladium-catalyzed amination follows the order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are often the most challenging substrates and may require more specialized and active catalyst systems.

Q4: Can I perform a Suzuki-Miyaura coupling with 5-aminobenzoxazolone? What are the key considerations?

A4: While direct Suzuki-Miyaura coupling on the amino group is not the standard application, if the 5-aminobenzoxazolone core is first halogenated (e.g., at the 6- or 7-position), a subsequent Suzuki-Miyaura reaction can be performed to introduce an aryl group at that position. Key considerations for a successful Suzuki coupling include:

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a suitable phosphine ligand is typically used.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reagents.

Q5: Are there alternative coupling reactions to Buchwald-Hartwig for the N-arylation of 5-aminobenzoxazolone?

A5: Yes, the Ullmann condensation is a classical method for forming C-N bonds.[2] It is a copper-catalyzed reaction between an amine and an aryl halide.[2]

  • Conditions: Traditional Ullmann reactions often require harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[2] However, modern protocols have been developed that use catalytic amounts of copper and ligands (such as diamines or amino acids) under milder conditions.[3][4][5]

  • Advantages: This can be a useful alternative if palladium-catalyzed methods are unsuccessful, and it can sometimes offer different selectivity.

  • Disadvantages: The reaction scope can be more limited than the Buchwald-Hartwig amination, and higher temperatures may still be required.[2]

Q6: How can I monitor the progress of my coupling reaction?

A6: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the desired product.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of a heterocyclic amine with an aryl bromide, which can be used as a starting point for the optimization of reactions with 5-aminobenzoxazolone.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XantPhos (4)NaOtBu (1.4)Toluene10024>95
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1002485
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102478
4Pd(OAc)₂ (2)PPh₃ (8)NaOtBu (1.4)Toluene10024<10

Data is representative and based on the amination of similar heterocyclic amines. Optimization for 5-aminobenzoxazolone is recommended.

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amination of 5-Aminobenzoxazolone

This protocol provides a general starting point for the palladium-catalyzed N-arylation of 5-aminobenzoxazolone with an aryl bromide.

Materials:

  • 5-Aminobenzoxazolone (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 5-aminobenzoxazolone, aryl bromide, palladium precatalyst, and phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Base Addition: Add the sodium tert-butoxide in one portion under a positive flow of inert gas.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-aminobenzoxazolone.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Reductive Elimination Reductive Elimination Dehydrohalogenation->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination->Product Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex Amine Amine Amine->Amine Coordination Base Base Base->Dehydrohalogenation

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Catalyst Review Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Optimize_Base Optimize Base (Strength and Solubility) Check_Catalyst->Optimize_Base If no improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Solvent Optimize Solvent (Anhydrous, Degassed) Optimize_Base->Optimize_Solvent If no improvement Optimize_Base->Success Improvement Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp If no improvement Optimize_Solvent->Success Improvement Check_Inertness Ensure Inert Atmosphere Optimize_Temp->Check_Inertness If no improvement Optimize_Temp->Success Improvement Check_Inertness->Start Re-evaluate from start Check_Inertness->Success Improvement

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

References

Stability and degradation pathways of 5-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 5-Aminobenzo[d]oxazol-2(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: this compound possesses three key structural features that can influence its stability:

  • Benzoxazolone Core: This heterocyclic system is aromatic and generally stable. However, the cyclic carbamate (oxazolone) ring can be susceptible to hydrolysis under certain pH conditions.

  • Aromatic Amine Group (-NH2): The primary aromatic amine at the 5-position is a site susceptible to oxidation, which can lead to colored degradation products. It can also be involved in other reactions such as diazotization in the presence of nitrous acid.

  • Lactam-like Structure: The N-H proton in the oxazolone ring is weakly acidic and can be deprotonated under basic conditions, potentially influencing its reactivity.

Q2: What are the expected degradation pathways for this compound under forced degradation conditions?

A2: Based on the functional groups present, the following degradation pathways are anticipated under stress conditions. Forced degradation studies are crucial to identify which of these pathways are most relevant.[1][2]

  • Hydrolysis: The oxazolone ring is susceptible to hydrolytic cleavage.

    • Acidic Hydrolysis: Under acidic conditions, the cyclic carbamate may hydrolyze to form 4-amino-3-hydroxyphenylethylamine or related compounds, though this is generally slower than base-catalyzed hydrolysis.

    • Basic Hydrolysis: In alkaline conditions, the oxazolone ring is expected to open, leading to the formation of an aminocarbamate intermediate, which can further degrade.

  • Oxidation: The primary aromatic amine is prone to oxidation.[1]

    • Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of nitroso, nitro, or polymeric impurities, which are often colored.

  • Photodegradation: Aromatic amines and heterocyclic systems can be sensitive to light.

    • Exposure to UV or broad-spectrum light may induce photo-oxidative reactions or rearrangements. Photostability testing is recommended as per ICH Q1B guidelines.[2]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the oxazolone ring or other complex degradation reactions can occur.

Q3: Are there any known stability-indicating analytical methods for this compound?

A3: While specific validated stability-indicating methods for this compound are not widely published, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the standard approach.[3][4][5] A successful method should be able to separate the parent compound from all potential degradation products formed during forced degradation studies.[1] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[6]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Color change of the solid compound (e.g., to brown or purple) upon storage. Oxidation of the 5-amino group.- Store the compound in a tightly sealed container, protected from light and air (consider an inert atmosphere like nitrogen or argon).- Store at recommended low temperatures (e.g., 2-8 °C).- Re-test the purity of the material before use.
Precipitation observed when dissolving the compound in aqueous basic solutions. Formation of a less soluble salt or degradation product.- Check the pH of the solution. Adjust if necessary.- Analyze the precipitate to identify its nature (e.g., by IR or NMR spectroscopy).- Consider using a co-solvent if solubility is an issue.
Appearance of new peaks in the HPLC chromatogram during a stability study. Degradation of the compound.- Characterize the new peaks using LC-MS to identify the degradation products.- Evaluate the stress condition that is causing the degradation (e.g., pH, light, temperature).- Ensure the analytical method is capable of resolving all degradation products from the parent peak.[1]
Loss of assay value without the appearance of significant degradation peaks. Formation of non-UV active degradation products or precipitation of the compound or degradants.- Check for any precipitation in the sample solution.- Use a mass-sensitive detector (e.g., CAD or ELSD) in parallel with the UV detector to check for non-chromophoric degradants.- Verify the extraction procedure and sample preparation to ensure no loss of analyte.

Summary of Potential Degradation Pathways

Stress Condition Potential Degradation Pathway Likely Degradation Products Qualitative Stability
Acidic Hydrolysis Cleavage of the oxazolone (cyclic carbamate) ring.4-amino-3-hydroxyphenylethylamine derivatives.Generally more stable than under basic conditions.
Basic Hydrolysis Ring-opening of the oxazolone ring via saponification.Aminocarbamate intermediates, further hydrolysis products.Likely to be the most significant hydrolytic degradation pathway.
Oxidation Oxidation of the 5-amino group.Nitroso, nitro, and polymeric impurities (often colored).Susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.
Photolysis Photo-oxidation or rearrangement of the aromatic system.Oxidized derivatives, ring-opened products.Potentially unstable under UV light; requires experimental evaluation.
Thermal (Dry Heat) Decarboxylation, complex decomposition.Various smaller molecules, polymeric material.Stability is temperature-dependent; significant degradation is expected at higher temperatures.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor for degradation.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate at 60°C for 24 hours and analyze at the same time points as the acidic hydrolysis.

Protocol 2: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Procedure:

    • To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction for up to 24 hours.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.

Protocol 3: Photostability Study
  • Sample Preparation:

    • Prepare a solid sample by spreading a thin layer of the compound in a shallow dish.

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent in a quartz cuvette.

  • Procedure:

    • Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

    • Analyze the solid and solution samples by a validated stability-indicating HPLC method at appropriate time intervals.

Protocol 4: Thermal Degradation Study
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Procedure:

    • Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • At selected time points, remove the sample, allow it to cool to room temperature, and prepare a solution of a known concentration for HPLC analysis.

Visualizations

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: A general experimental workflow for conducting forced degradation studies.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent This compound hydrolysis_product Ring-Opened Products (e.g., 2,4-diaminophenol derivatives) parent->hydrolysis_product  H+ or OH- / H2O oxidation_product Oxidized Products (e.g., Nitroso, Nitro, Imine derivatives) parent->oxidation_product  [O] (e.g., H2O2) photo_product Photo-oxidized and Rearranged Products parent->photo_product  hν (Light)

References

Safe handling and storage procedures for 5-Aminobenzoxazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of 5-Aminobenzoxazolone, along with troubleshooting guidance for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Aminobenzoxazolone?

A1: 5-Aminobenzoxazolone is classified as a skin sensitizer (Category 1) and may cause an allergic skin reaction.[1] It is crucial to avoid direct contact with the skin. It is also advisable to prevent inhalation of dust particles and contact with eyes.[1]

Q2: What are the proper storage conditions for 5-Aminobenzoxazolone?

A2: The product is chemically stable under standard ambient conditions (room temperature).[1] For optimal stability, it should be stored in a tightly closed container in a dry and well-ventilated place. Some suppliers of similar aminobenzoxazole compounds recommend refrigerated storage.[2] It is also advised to protect the compound from light and air, as discoloration may occur upon exposure.[3]

Q3: What personal protective equipment (PPE) should be worn when handling 5-Aminobenzoxazolone?

A3: When handling 5-Aminobenzoxazolone, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat. Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.

  • Hand Protection: Wear protective gloves. Wash and dry hands after use.[1]

Q4: What should I do in case of accidental exposure to 5-Aminobenzoxazolone?

A4: In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.[1]

  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. Wash contaminated clothing before reuse.[1]

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If swallowed: Rinse mouth with water. Consult a physician.[1]

Q5: What are the chemical incompatibilities of 5-Aminobenzoxazolone?

A5: Avoid contact with strong oxidizing agents.

Quantitative Data

PropertyValueSource
Molecular Formula C₇H₆N₂O₂N/A
Molecular Weight 150.14 g/mol N/A
Appearance SolidN/A
Melting Point 94 - 96 °C (201 - 205 °F) - decomposes[1]
Stability Stable under recommended storage conditions. May discolor on exposure to air and light.[1][3]N/A

Experimental Protocol: N-Acylation of an Amino Group on a Benzoxazole Scaffold

The following is a general protocol for the N-acylation of an amino group, a common reaction for building blocks like 5-Aminobenzoxazolone in drug discovery.

Materials:

  • 5-Aminobenzoxazolone

  • Acyl chloride or carboxylic anhydride (1.1-1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine, Pyridine) (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Aminobenzoxazolone (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the tertiary amine base to the solution.

  • Slowly add the acylating agent (dissolved in a small amount of the anhydrous solvent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No reaction or incomplete reaction 1. Inactive acylating agent due to hydrolysis. 2. Insufficiently dried solvent or glassware. 3. Low reactivity of the amino group.1. Use a fresh bottle of the acylating agent. 2. Ensure all solvents and glassware are properly dried. 3. Gently heat the reaction mixture or use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Formation of multiple products (spots on TLC) 1. Di-acylation (if other reactive sites are present). 2. Side reactions due to impurities. 3. Decomposition of starting material or product.1. Use a controlled amount of the acylating agent (1.05-1.1 equivalents). 2. Purify the starting materials before the reaction. 3. Run the reaction at a lower temperature and monitor closely.
Difficulty in product isolation/purification 1. Product is highly soluble in the aqueous phase. 2. Product co-elutes with starting material or impurities during chromatography.1. Extract the aqueous layer multiple times with an appropriate organic solvent. 2. Optimize the solvent system for column chromatography to achieve better separation.
Product degradation upon storage Exposure to light, air, or moisture.Store the purified product in a tightly sealed container under an inert atmosphere, protected from light, and in a cool, dry place (refrigeration may be considered).[3]

Safe Handling and Storage Workflow

Safe_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Experimental Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response receive Receive Chemical inspect Inspect for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don PPE (Goggles, Gloves, Lab Coat) store->ppe Prepare for Experiment weigh Weigh in Ventilated Area ppe->weigh react Perform Reaction in Fume Hood weigh->react quench Quench Reaction react->quench Reaction Complete workup Aqueous Workup quench->workup dispose_waste Dispose of Waste in Labeled Containers workup->dispose_waste dispose_waste->store Return Unused Chemical to Storage evacuate Evacuate Area absorb Absorb Spill with Inert Material evacuate->absorb collect Collect and Place in Waste Container absorb->collect

References

Preventing oxidation of aminophenol intermediates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of aminophenol intermediates during synthesis. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my aminophenol reagent or reaction mixture turning brown?

A1: The discoloration of aminophenol is a common issue caused by oxidation.[1] When exposed to atmospheric oxygen and/or light, aminophenol oxidizes to form highly colored intermediates like quinoneimines, which can further polymerize into darker products.[1] This color change indicates that the reagent has degraded and may introduce impurities into your experiments.[1]

Q2: What are the primary factors that accelerate the oxidation of aminophenol?

A2: Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the primary driver of oxidation.[1][2]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1][3] Acidic conditions, with a pH well under 5.48, generally improve the stability of p-aminophenol solutions.[3]

  • Metal Ions: Trace amounts of metal ions, especially copper (Cu²+), can act as powerful catalysts for the oxidation process.[1]

Q3: Which of the aminophenol isomers is the most stable?

A3: 3-Aminophenol is generally more stable and less susceptible to oxidation under atmospheric conditions compared to 2-aminophenol and 4-aminophenol.[1] Both the ortho- (2-) and para- (4-) isomers are highly prone to oxidation and readily form colored products.[1]

Q4: How can I prevent my aminophenol solutions from degrading during HPLC analysis?

A4: To ensure the stability and integrity of aminophenol solutions for HPLC analysis, it is critical to add an antioxidant to your sample solvent (diluent) and/or mobile phase.[1] Ascorbic acid is a commonly used and effective antioxidant for this purpose.[1] Additionally, you should always prepare samples fresh immediately before injection, use amber vials to protect them from light, and consider deoxygenating your solvents.[1]

Q5: What is the most effective way to store aminophenol reagents?

A5: To minimize degradation during storage, solid aminophenol should be kept in a tightly sealed, opaque (amber) container to protect it from air and light.[1] The container headspace should be purged with an inert gas like nitrogen or argon before sealing.[1] It is best to store the container in a cool, dark place.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reagent Discoloration (Solid or Solution) The aminophenol has been exposed to air, light, or heat, leading to oxidation.[1]For slightly discolored solid: Consider purification by recrystallization from hot water under an inert atmosphere or by sublimation. However, using fresh, high-purity material is preferable.[1] For solutions: Prepare fresh solutions immediately before use. Store in amber vials with an inert gas headspace.[1]
Low Reaction Yield & Colored Impurities The aminophenol intermediate is oxidizing under the reaction conditions.[1]Implement Air-Free Techniques: Handle the aminophenol and conduct the reaction under an inert atmosphere using a glovebox or a Schlenk line to prevent exposure to oxygen.[1] Use deoxygenated solvents for the reaction.[1]
Inconsistent Reaction Results Degradation of the aminophenol starting material or intermediate.Use Antioxidants: Add a suitable antioxidant to the reaction mixture if compatible with the chemistry. Ascorbic acid is a common choice.[1] Control pH: Maintain an acidic pH if possible, as aminophenols are generally more stable in acidic conditions.[3] Source High-Purity Materials: Start with high-purity raw materials to minimize contaminants that could catalyze oxidation.
Precipitation or Polymerization in Solution Advanced oxidation leading to the formation of polymeric byproducts.[1]Strict Oxygen Exclusion: This is critical. Ensure all equipment is properly dried and purged with inert gas. Use cannulation or gas-tight syringes for liquid transfers.[1] Lower Temperature: Running the reaction at a lower temperature can slow the rate of oxidation.[1]

Quantitative Data Summary

The stability and reactivity of aminophenols are highly dependent on environmental and experimental parameters. The following table summarizes key quantitative data from various studies.

ParameterAminophenol IsomerConditionObservationSource
pH for Stability p-AminophenolAqueous SolutionMore stable at lower pH, specifically well under pH 5.48.[3]
pH for Oxidation 2-AminophenolAqueous Alkaline Medium (with HCF(III) oxidant)The rate of oxidation increases with pH, peaking at an optimum pH of 9.[4]
pH for Oxidation o-AminophenolCatalytic Oxidation (Ir-DTPy complex)Optimal pH for the experiment was 9.0.[4]
pH for Oxidation p-AminophenolCatalytic Oxidation (Ir-DTPy complex)Optimal pH for the experiment was 11.0.[4]
Catalytic Efficiency (Kcat/KM) o-AminophenolAerial oxidation with Copper(II) complexes (55, 56, 57)The catalytic efficiency (Kcat/KM) was 12, 16, and 44 M⁻¹ s⁻¹, respectively.[5]
Turnover Frequencies (TOF) o-AminophenolOxidation with Iron(III) complexes (36-40)TOF values ranged from 13.83 to 17.03 h⁻¹.[5]

Experimental Protocols

Protocol 1: Deoxygenating Solvents by Inert Gas Sparging

This protocol removes dissolved oxygen from solvents, which is a primary cause of oxidation.

  • Setup: Assemble your solvent container, preferably a Schlenk flask, with a stir bar.

  • Gas Inlet: Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent. Ensure the tip is below the liquid surface for effective bubbling.

  • Gas Outlet: Use a second, shorter needle as an outlet to vent the displaced oxygen and prevent pressure buildup.

  • Sparging: Begin a steady but gentle flow of the inert gas through the solvent. A vigorous flow can cause solvent evaporation.

  • Duration: Sparge the solvent for a minimum of 15-30 minutes. For larger volumes, a longer duration is recommended.

  • Storage: Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Handling Reagents Under an Inert Atmosphere

This protocol describes the general workflow for setting up a reaction to protect sensitive intermediates from oxygen.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while flushing with an inert gas.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. This is often achieved by connecting the top of the condenser to a gas bubbler or a balloon filled with the inert gas.[1]

  • Solid Reagent Addition: Add solid reagents, such as aminophenol, under a strong counterflow of inert gas to prevent air from entering the flask.[1]

  • Liquid Reagent Addition: Introduce deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe.[1]

  • Reaction Monitoring: Monitor the reaction progress while ensuring the inert atmosphere is maintained.

Visualizations

The following diagrams illustrate the key factors contributing to aminophenol oxidation and a general workflow for its prevention.

oxidation Aminophenol Oxidation (Discoloration & Impurity Formation) oxygen Atmospheric Oxygen oxygen->oxidation light Light Exposure (especially UV) light->oxidation temp Elevated Temperature temp->oxidation ph High pH (Alkaline Conditions) ph->oxidation metals Trace Metal Ions (e.g., Cu²⁺) metals->oxidation

Caption: Key factors contributing to the oxidation of aminophenol intermediates.

start Oxidation Suspected (e.g., color change, low yield) storage 1. Verify Reagent Storage - Tightly sealed? - Protected from light? - Inert headspace? start->storage storage_ok Storage is Correct storage->storage_ok Yes storage_bad Improve Storage Protocol (Use amber containers, purge with N₂/Ar) storage->storage_bad No air_free 2. Implement Air-Free Techniques - Use Schlenk line or glovebox - Deoxygenate solvents storage_ok->air_free air_free_yes Air-Free Techniques Applied air_free->air_free_yes stabilizers 3. Consider Additives - Is an antioxidant compatible? - Can pH be lowered? air_free_yes->stabilizers stabilizers_yes Add Stabilizers (e.g., Ascorbic Acid, Acidify) stabilizers->stabilizers_yes Yes stabilizers_no Proceed without Additives stabilizers->stabilizers_no No end Proceed with Synthesis stabilizers_yes->end stabilizers_no->end

References

Technical Support Center: Scale-Up Synthesis of Substituted Benzoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoxazolones. This resource is tailored for researchers, scientists, and drug development professionals to provide practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of benzoxazolone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted benzoxazolones, and what are their primary scale-up challenges? A1: The most prevalent methods include the condensation of o-aminophenols with reagents like urea, phosgene derivatives, or carboxylic acids/aldehydes, as well as palladium-catalyzed cross-coupling reactions. Key scale-up challenges are often related to managing reaction exotherms, ensuring efficient mixing of heterogeneous mixtures, handling toxic reagents like phosgene derivatives safely, and dealing with product purification from complex reaction mixtures.[1][2]

Q2: How does the substitution pattern on the o-aminophenol affect the cyclization reaction? A2: The electronic nature of substituents on the o-aminophenol ring can significantly influence the reaction. Electron-donating groups (EDG) can enhance the nucleophilicity of the amino and hydroxyl groups, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWG) can decrease nucleophilicity, often requiring harsher reaction conditions (e.g., higher temperatures or stronger catalysts) to achieve good yields.[3] Both EDG and EWG substituents are generally tolerated, but reaction conditions may need to be optimized accordingly.[4][3]

Q3: Are there greener or more sustainable approaches for benzoxazolone synthesis at scale? A3: Yes, significant efforts are being made to develop more sustainable methods. These include using water or ethanol as green solvents, employing reusable heterogeneous catalysts, and developing one-pot syntheses to reduce waste and energy consumption.[5][6] Continuous flow processes have also been shown to be superior to batch synthesis in terms of environmental impact, reducing carbon emissions and solvent load significantly.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted benzoxazolones, with a focus on providing actionable solutions.

Issue 1: Low or No Yield

Q: My reaction is resulting in a very low yield of the desired benzoxazolone. What are the potential causes and how can I improve it? A: Low yields are a common challenge and can stem from several factors. A systematic investigation is crucial.[7]

  • Purity of Starting Materials: Impurities in the o-aminophenol or the coupling partner can significantly interfere with the reaction.[1][7] Verify the purity of your reagents using techniques like NMR or melting point analysis. Purification of starting materials may be necessary.[8]

  • Reaction Conditions: The reaction is highly sensitive to temperature. Insufficient heat can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.[1][6] For instance, some solvent-free reactions require temperatures of 130°C to proceed efficiently.[6] The choice of solvent is also critical; ensure it is appropriate and, if the reaction is moisture-sensitive, anhydrous.[5]

  • Reagent Stoichiometry: The molar ratios of reactants must be precise. For the urea-based synthesis, a slight excess of urea (1.5 to 3 equivalents) is often used to drive the reaction to completion, but a large excess can lead to side products.[1]

  • Catalyst Activity: If a catalyst is used, ensure it is active and handled correctly, especially if it is sensitive to air or moisture.[7][8] Sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[8]

Issue 2: Significant Side Product Formation

Q: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. How can I minimize them? A: Side product formation can drastically reduce the yield and complicate purification.

  • Common Side Products: Depending on the route, common side products include stable Schiff base intermediates (in syntheses involving aldehydes) that fail to cyclize, products of over-alkylation or acylation, and polymers.[8] In urea-based methods, excess urea can form biuret.[1]

  • Minimization Strategies:

    • Optimize Temperature and Time: Carefully control the reaction temperature and monitor the reaction by TLC to determine the optimal reaction time, avoiding prolonged heating that can lead to degradation or side reactions.[5][8]

    • Inert Atmosphere: If reactants or intermediates are sensitive to oxygen, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.[8]

    • Catalyst Choice: The catalyst can influence selectivity. Screening different catalysts, such as various Lewis or Brønsted acids, may be necessary to find one that favors the desired product.[5]

Issue 3: Difficulties in Product Purification

Q: I am losing a significant amount of my product during the purification step. What are some effective purification strategies? A: Product loss during purification is a common issue on a larger scale.

  • Crystallization: This is often the most effective method for large-scale purification. A careful screening of solvents is required to find a system that provides good recovery and high purity. Washing the crude product with a cold solvent can remove some impurities before recrystallization.[5]

  • Column Chromatography: While effective, it can be challenging and costly to scale up. Optimizing the solvent system on an analytical scale (TLC) is crucial to ensure good separation.[8]

  • Work-up Procedure: Simple washing of the crude reaction mixture with water or brine can help remove water-soluble impurities and salts before further purification.[5]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the synthesis of benzoxazolone derivatives, based on literature findings.

ParameterCondition AYield ACondition BYield BReference
Reaction Temperature Reaction at room temperatureNo productReaction at 130°C (5h)98%[6]
Catalyst Loading 5 mol% catalystLow yield20 mol% catalystSignificantly improved yield[5]
Reagent Stoichiometry (Urea) 1 equivalent of ureaIncomplete reaction1.5 - 3 equivalents of ureaReaction driven to completion[1]
Catalyst Type No catalyst / Traditional acidsLow catalytic activityBrønsted Acidic Ionic Liquid Gel (1 mol%)98%[6]

Experimental Protocols

Protocol: General Synthesis of 2-Substituted Benzoxazoles via Condensation of o-Aminophenol with Aldehydes

This protocol is a generalized procedure based on common methodologies and should be optimized for specific substrates.[6]

  • Reactant Preparation: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, add the substituted o-aminophenol (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the catalyst (e.g., Brønsted Acidic Ionic Liquid Gel, 1 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 130°C) under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 5-6 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.

Visualizations

Workflow and Logic Diagrams

G start Reactant Preparation (o-aminophenol, coupling partner) reaction Reaction (Heating, Catalyst, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Cooling, Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Crystallization / Chromatography) workup->purification analysis Final Product Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for benzoxazolone synthesis.

G start Low Yield Issue q1 Are starting materials pure? start->q1 a1 Purify starting materials (recrystallization, distillation) q1->a1 No q2 Is reaction temperature optimal? q1->q2 Yes a1->q2 a2 Screen temperature range. Avoid decomposition. q2->a2 No q3 Is catalyst active and loading correct? q2->q3 Yes a2->q3 a3 Use fresh catalyst. Optimize catalyst loading. q3->a3 No q4 Is stoichiometry correct? q3->q4 Yes a3->q4 a4 Verify molar ratios. Consider slight excess of one reactant. q4->a4 No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Aminobenzoxazolone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Aminobenzoxazolone derivatives in their experimental assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and obtain reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why do my 5-Aminobenzoxazolone derivatives have poor aqueous solubility?

A1: 5-Aminobenzoxazolone derivatives often possess a rigid, planar heterocyclic structure with aromatic regions, which contributes to strong intermolecular interactions in the solid state. These characteristics lead to a high lattice energy that is difficult to overcome by the solvation energy of water, resulting in low aqueous solubility. The presence of the amino group can slightly enhance polarity, but the overall hydrophobic nature of the benzoxazolone core dominates.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." Your 5-Aminobenzoxazolone derivative is likely highly soluble in a polar aprotic solvent like DMSO. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment changes drastically. The compound's solubility limit in the final aqueous-organic mixture is much lower, causing it to rapidly precipitate out of solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to assess the impact of the solvent on your assay.

Q4: How does pH influence the solubility of 5-Aminobenzoxazolone derivatives?

A4: The 5-amino group on the benzoxazolone ring is basic and can be protonated at acidic pH. The predicted pKa of the amino group is in the range of 3-5. Therefore, adjusting the pH of the buffer to a more acidic range (below the pKa) can lead to the formation of a more soluble salt form of the compound. However, the stability of the compound and the compatibility of the pH with your assay system must be carefully considered.

Q5: Can serum in cell culture media affect the solubility of my compound?

A5: Yes, components in serum, such as albumin, can bind to hydrophobic compounds, effectively increasing their apparent solubility and preventing precipitation. If you observe precipitation in serum-free media, testing the solubility in media containing fetal bovine serum (FBS) is recommended.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Appearance: The solution turns cloudy or a visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.

Potential Cause Recommended Solution
Final concentration exceeds aqueous solubility. Decrease the final working concentration of the compound. Determine the kinetic solubility limit using the protocol below to guide your concentration selection.
Rapid solvent exchange ("solvent shock"). Add the DMSO stock to the pre-warmed (37°C) aqueous buffer dropwise while gently vortexing or swirling. This promotes better mixing and avoids localized high concentrations.
Low temperature of the aqueous buffer. Always use pre-warmed (37°C) aqueous buffers or cell culture media, as solubility generally increases with temperature.
Issue 2: Delayed Precipitation in the Incubator

Appearance: The prepared solution is initially clear, but a precipitate forms after several hours of incubation at 37°C.

Potential Cause Recommended Solution
Temperature and pH shifts in the incubator. Ensure your cell culture medium is adequately buffered for the CO₂ environment (e.g., with HEPES). Pre-equilibrate the medium in the incubator before adding your compound.
Compound instability. The compound may be degrading over time to less soluble byproducts. Assess the stability of your compound under the assay conditions. Consider preparing fresh working solutions more frequently.
Interaction with media components. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if specific media components are causing precipitation. The presence of certain salts or other additives could be the issue.

Quantitative Data on Solubility Enhancement

The following tables provide hypothetical but realistic solubility data for a representative 5-Aminobenzoxazolone derivative ("Compound A") to illustrate the effectiveness of different solubilization strategies.

Table 1: Solubility of Compound A in Common Solvents

SolventThermodynamic Solubility (µg/mL)
Water (pH 7.4)< 1
PBS (pH 7.4)< 1
DMSO> 10,000
Ethanol50
PEG 4002,000
Propylene Glycol1,500

Table 2: Kinetic Solubility of Compound A with Co-solvents in PBS (pH 7.4)

Co-solventFinal Concentration (%)Kinetic Solubility (µM)
DMSO0.55
DMSO1.012
Ethanol1.08
PEG 4001.025
Propylene Glycol1.020

Table 3: Apparent Solubility of Compound A with Cyclodextrins in PBS (pH 7.4)

CyclodextrinConcentration (mM)Apparent Solubility (µM)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)115
Hydroxypropyl-β-cyclodextrin (HP-β-CD)560
Sulfobutylether-β-cyclodextrin (SBE-β-CD)120
Sulfobutylether-β-cyclodextrin (SBE-β-CD)585

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

G Workflow for Kinetic Solubility Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM stock of 5-Aminobenzoxazolone derivative in 100% DMSO. serial_dilute Perform serial dilutions of the DMSO stock in a 96-well plate. prep_stock->serial_dilute prep_buffer Prepare aqueous assay buffer (e.g., PBS, pH 7.4). add_buffer Rapidly add aqueous buffer to each well to induce precipitation. prep_buffer->add_buffer serial_dilute->add_buffer incubate Incubate the plate at 37°C for 2 hours with shaking. add_buffer->incubate measure Measure light scattering using a nephelometer. incubate->measure plot Plot Nephelometric Turbidity Units (NTU) vs. concentration. measure->plot determine Determine the kinetic solubility as the concentration where NTU increases significantly. plot->determine

Caption: Workflow for Kinetic Solubility Assay.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the 5-Aminobenzoxazolone derivative in 100% high-purity DMSO.

  • Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of the DMSO stock solution.

  • Add Aqueous Buffer: Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final assay concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the nephelometric turbidity units (NTU) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in NTU is observed.

Protocol 2: Solubility Enhancement with Co-solvents

This protocol details the use of water-miscible organic solvents to increase the solubility of 5-Aminobenzoxazolone derivatives.

G Workflow for Co-solvent Solubility Enhancement cluster_prep Preparation cluster_dilution Working Solution Preparation cluster_optimization Optimization select_cosolvent Select a biocompatible co-solvent (e.g., PEG 400, Propylene Glycol). prep_stock Prepare a high-concentration stock solution of the compound in the chosen co-solvent. select_cosolvent->prep_stock add_stock Add the co-solvent stock solution dropwise to the buffer while vortexing. prep_stock->add_stock prewarm_buffer Pre-warm the aqueous assay buffer to 37°C. prewarm_buffer->add_stock check_precipitation Visually inspect for any signs of precipitation. add_stock->check_precipitation adjust_concentration Adjust the final co-solvent concentration (typically 1-5%) to maintain solubility. check_precipitation->adjust_concentration Precipitation Observed vehicle_control Prepare a vehicle control with the same final co-solvent concentration. check_precipitation->vehicle_control No Precipitation adjust_concentration->vehicle_control

Caption: Workflow for Co-solvent Solubility Enhancement.

Methodology:

  • Select Co-solvent: Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400) or propylene glycol.

  • Prepare Stock Solution: Dissolve the 5-Aminobenzoxazolone derivative in the selected co-solvent to create a high-concentration stock solution (e.g., 20 mM).

  • Prepare Working Solution:

    • Pre-warm the aqueous assay buffer to 37°C.

    • While gently vortexing the buffer, add the co-solvent stock solution dropwise to achieve the desired final concentration of the compound.

  • Optimize Co-solvent Concentration: The final concentration of the co-solvent should be kept as low as possible while maintaining the compound in solution, typically between 1% and 5% (v/v).

  • Vehicle Control: Always include a vehicle control containing the same final concentration of the co-solvent in your experiments.

Protocol 3: Solubility Enhancement with Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes and increase the apparent aqueous solubility of 5-Aminobenzoxazolone derivatives.

G Workflow for Cyclodextrin Inclusion Complexation cluster_prep Preparation cluster_complexation Complex Formation cluster_finalization Final Solution Preparation select_cd Select a suitable cyclodextrin (e.g., HP-β-CD, SBE-β-CD). prep_cd_solution Prepare a stock solution of the cyclodextrin in the aqueous assay buffer (e.g., 10-50 mM). select_cd->prep_cd_solution add_compound Add an excess of the solid 5-Aminobenzoxazolone derivative to the cyclodextrin solution. prep_cd_solution->add_compound incubate Incubate the mixture at room temperature for 24-48 hours with continuous agitation. add_compound->incubate centrifuge Centrifuge the solution to pellet any undissolved compound. incubate->centrifuge collect_supernatant Carefully collect the supernatant containing the soluble drug-cyclodextrin complex. centrifuge->collect_supernatant determine_concentration Determine the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV). collect_supernatant->determine_concentration

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Methodology:

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous assay buffer (e.g., 10-50 mM).

  • Form Inclusion Complex:

    • Add an excess amount of the solid 5-Aminobenzoxazolone derivative to the cyclodextrin solution.

    • Incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Isolate Soluble Fraction:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved compound.

    • Carefully collect the clear supernatant.

  • Determine Concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV. This will give you the apparent solubility of your compound in the presence of the cyclodextrin.

By utilizing the information and protocols provided in this technical support center, researchers can effectively address the solubility challenges associated with 5-Aminobenzoxazolone derivatives, leading to more accurate and reliable experimental outcomes.

Validation & Comparative

A Comparative Guide to 5-Aminobenzo[d]oxazol-2(3H)-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Aminobenzo[d]oxazol-2(3H)-one and its positional isomers, 4-Aminobenzo[d]oxazol-2(3H)-one and 6-Aminobenzo[d]oxazol-2(3H)-one. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The position of the amino group on the benzene ring can significantly influence the physicochemical properties and biological activity of these compounds. This document aims to consolidate available data to aid researchers in the selection and development of these molecules for therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of the three aminobenzo[d]oxazol-2(3H)-one isomers is presented in Table 1. Variations in properties such as melting point and lipophilicity (XLogP3) highlight the impact of the amino group's position on the molecule's overall characteristics.

Table 1: Physicochemical Properties of Aminobenzo[d]oxazol-2(3H)-one Isomers

Property4-Aminobenzo[d]oxazol-2(3H)-oneThis compound6-Aminobenzo[d]oxazol-2(3H)-one
CAS Number 81900-93-814733-77-8[1]22876-17-1[2]
Molecular Formula C₇H₆N₂O₂C₇H₆N₂O₂[1]C₇H₆N₂O₂
Molecular Weight 150.13 g/mol 150.13 g/mol [1]150.13 g/mol
Melting Point Not available206-208 °CNot available
XLogP3 Not availableNot available0.5
Appearance SolidNot availableNot available

Synthesis and Experimental Protocols

The synthesis of aminobenzo[d]oxazol-2(3H)-ones generally involves the cyclization of an appropriately substituted aminophenol. While specific comparative synthetic studies are limited, general procedures for the synthesis of benzoxazolone derivatives can be adapted for these isomers.

General Synthesis Workflow

The logical workflow for a typical synthesis of an aminobenzoxazolone is depicted below. This process starts with a substituted nitrophenol, which undergoes reduction to the corresponding aminophenol, followed by cyclization to form the benzoxazolone ring.

Synthesis Workflow Start Substituted Nitrophenol Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Aminophenol Substituted Aminophenol Reduction->Aminophenol Cyclization Cyclization (e.g., Urea, Phosgene equivalent) Aminophenol->Cyclization FinalProduct Aminobenzo[d]oxazol-2(3H)-one Cyclization->FinalProduct

Caption: General synthetic workflow for aminobenzoxazolones.

Experimental Protocol: Synthesis of 6-Aminobenzo[d]oxazol-2(3H)-one (Illustrative)

A representative protocol for the synthesis of the 6-amino isomer can be adapted from procedures for related compounds.

Materials:

  • 4-Amino-2-nitrophenol

  • Palladium on carbon (10%)

  • Hydrazine hydrate

  • Urea

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Reduction of 4-Nitro-2-aminophenol: To a solution of 4-nitro-2-aminophenol in ethanol, add 10% palladium on carbon. Heat the mixture to reflux and add hydrazine hydrate dropwise. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the catalyst and concentrate the filtrate to obtain 4,5-diaminophenol.

  • Cyclization: Mix the crude 4,5-diaminophenol with urea in a reaction vessel. Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours. The reaction can be monitored by TLC.

  • Purification: After cooling, the solid residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 6-aminobenzo[d]oxazol-2(3H)-one.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Biological Activity

The position of the amino group is expected to influence the molecule's interaction with biological targets. For example, it can affect hydrogen bonding capabilities, electronic properties, and overall molecular conformation, which are critical for receptor binding or enzyme inhibition.

Potential Signaling Pathways

Derivatives of the closely related 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been shown to inhibit the ALK/PI3K/AKT signaling pathway in non-small cell lung cancer cells, leading to G1-phase arrest and apoptosis.[3] It is plausible that aminobenzoxazolone isomers could interact with similar kinase signaling pathways, which are often dysregulated in cancer.

Below is a simplified representation of a generic kinase signaling pathway that could be a target for these compounds.

Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Inhibitor Aminobenzoxazolone Isomer? Inhibitor->PI3K Inhibitor->AKT

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This guide consolidates the currently available information on this compound and its 4- and 6-amino positional isomers. While the benzoxazolone scaffold is a promising starting point for drug discovery, there is a clear lack of direct comparative studies on these fundamental isomers.

Future research should focus on:

  • Systematic synthesis and characterization of all three isomers to provide a complete physicochemical dataset.

  • Head-to-head in vitro and in vivo studies to compare their biological activities (e.g., anticancer, antimicrobial) and to establish a clear structure-activity relationship (SAR).

  • Elucidation of the specific molecular targets and signaling pathways modulated by each isomer.

Such studies will be invaluable for the rational design and development of novel and more effective therapeutic agents based on the aminobenzoxazolone scaffold.

References

A Comparative Guide to the Biological Activity of Substituted Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of various substituted benzoxazolone derivatives, supported by experimental data from recent studies.

Anti-Inflammatory Activity

Substituted benzoxazolone derivatives have demonstrated significant potential in modulating inflammatory responses. A key mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators through the regulation of the MAPK/NF-κB/iNOS signaling pathway.

Comparative Efficacy of Anti-Inflammatory Benzoxazolone Derivatives

The following table summarizes the in vitro inhibitory concentrations (IC50) of various benzoxazolone derivatives against key inflammatory markers.

Compound IDSubstitution PatternTargetIC50 (µM)Reference
2h 4-(p-tolylsulfonyloxy)NO Production17.67[2]
IL-1β Production20.07[2]
IL-6 Production8.61[2]
3c N-substitutedIL-6 Production10.14 ± 0.08[3]
3d N-substitutedIL-6 Production5.43 ± 0.51[3]
3g N-substitutedIL-6 Production5.09 ± 0.88[3]
3d 4-substitutedsEH Inhibition2.67[4]
3g 4-substitutedsEH Inhibition1.72[4]
4j 4-substitutedsEH Inhibition1.07[4]
2c 4,N-disubstitutedNO Production16.43[5]
2d 4,N-disubstitutedNO Production14.72[5]
3d 4,N-disubstitutedNO Production13.44[5]
Anti-Inflammatory Signaling Pathway

Certain benzoxazolone derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation of p38 and ERK, which in turn suppresses the activation of NF-κB. This leads to a downstream reduction in the expression of iNOS and the subsequent production of nitric oxide (NO) and other pro-inflammatory cytokines like IL-1β and IL-6.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Benzoxazolone Benzoxazolone Derivatives Benzoxazolone->MAPK Inhibits DNA DNA NFkB_n->DNA iNOS iNOS Gene DNA->iNOS Transcription Cytokines Cytokine Genes (IL-1β, IL-6) DNA->Cytokines Transcription G cluster_0 Mechanism 1: Apoptosis Induction cluster_1 Mechanism 2: c-Myc Targeting Benzoxazolone1 Benzoxazolone Derivatives FasL FasL Benzoxazolone1->FasL Upregulates Caspase3 Caspase-3 Benzoxazolone1->Caspase3 Upregulates CytC Cytochrome-c Benzoxazolone1->CytC Upregulates Apoptosis1 Apoptosis FasL->Apoptosis1 Caspase3->Apoptosis1 CytC->Apoptosis1 Benzoxazolone2 Benzoxazinone Derivatives cMyc_promoter c-Myc Promoter Benzoxazolone2->cMyc_promoter Binds to G4 G-Quadruplex cMyc_promoter->G4 Induces cMyc_exp c-Myc Expression G4->cMyc_exp Downregulates Proliferation Cell Proliferation cMyc_exp->Proliferation Drives G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Benzoxazolone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Purification->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT assay) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth microdilution) Purification->Antimicrobial IC50_calc IC50 / MIC Determination Anti_inflammatory->IC50_calc Anticancer->IC50_calc Antimicrobial->IC50_calc SAR Structure-Activity Relationship (SAR) Studies IC50_calc->SAR

References

Structure-Activity Relationship of 5-Aminobenzoxazolone Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-aminobenzoxazolone analogs, offering valuable insights into their structure-activity relationships (SAR), particularly in the context of anticancer and kinase inhibition activities. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity

The 5-aminobenzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Modifications to this core structure can significantly impact potency and selectivity against various biological targets. The following tables summarize the structure-activity relationships of benzoxazole and oxazole analogs, providing a predictive framework for the rational design of novel 5-aminobenzoxazolone derivatives.

Table 1: Anticancer Activity of Benzoxazole Analogs

Substitutions on the benzoxazole core have been shown to influence cytotoxicity against various cancer cell lines. The data below, derived from studies on related benzoxazole derivatives, highlights key trends.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentTarget Cell LineIC50 (µM)
1a BenzoxazoleThiophene-A549 (Lung)-
1b BenzoxazoleThiophene-MCF-7 (Breast)6.98
2a BenzoxazolePhenyl-A549 (Lung)-
2b BenzoxazolePhenyl-MCF-7 (Breast)11.18
3 Quinazolinone-Aminobenzothiazole-4-methoxy-phenylA549 (Lung)0.44

Data synthesized from studies on structurally related benzoxazole and aminobenzothiazole derivatives.[1][2]

Key SAR Insights:

  • The nature of the substituent at the 2-position of the benzoxazole ring significantly influences anticancer activity.

  • Heterocyclic substituents, such as thiophene, have been shown to impart potent cytotoxicity.

  • Fusion of the benzoxazole core with other heterocyclic systems, like quinazolinone, can lead to highly potent compounds.

Table 2: Kinase Inhibitory Activity of Oxazole Analogs

Oxazole-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Compound IDCore ScaffoldR1 SubstituentTarget KinaseIC50 (nM)
4a Oxazol-2-amine4-fluorophenylFLT3<100
4b Oxazol-2-aminePhenylFLT3>1000
5 5-phenylisoxazole-3-carboxylic acid3-cyanophenylXanthine Oxidase1.2
6 5H-benzo[c][1][3]naphthyridin-6-one-Aurora Kinase A5

Data synthesized from studies on structurally related oxazole and isoxazole derivatives.[4][5][6]

Key SAR Insights:

  • Substitution on the phenyl ring of the oxazole core is crucial for kinase inhibitory activity. Electron-withdrawing groups, such as fluorine, can enhance potency.

  • The overall scaffold plays a significant role in determining the target kinase selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 5-aminobenzoxazolone analogs.

Synthesis of 5-Aminobenzoxazolone Analogs (General Procedure)

A common synthetic route to benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. For 5-aminobenzoxazolone, a typical starting material would be 2,4-dihydroxy-nitrobenzene, which can be reduced to the corresponding amine and then cyclized.

General Workflow for Synthesis and Evaluation

G General Workflow for Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Condensation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization InVitro In vitro Kinase Inhibition Assays Characterization->InVitro Test Compound CellBased Cell-Based Assays (e.g., MTT, SRB) Characterization->CellBased Test Compound DataAnalysis Data Analysis and SAR Interpretation InVitro->DataAnalysis CellBased->DataAnalysis

Caption: General workflow for the synthesis and biological evaluation of 5-aminobenzoxazolone analogs.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or specific antibodies in an ELISA-based format.

  • Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or SRB Assay)

These assays measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Staining:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent.

    • SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with sulforhodamine B dye, which binds to cellular proteins. Wash and solubilize the bound dye.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway Visualization

Many 5-aminobenzoxazolone analogs are being investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. The diagram below illustrates a generic RTK signaling pathway that is often targeted by such inhibitors.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Inhibitor 5-Aminobenzoxazolone Analog (Inhibitor) Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by a 5-aminobenzoxazolone analog.

This guide serves as a foundational resource for the continued exploration of 5-aminobenzoxazolone analogs as potential therapeutic agents. The provided data and protocols are intended to streamline research efforts and accelerate the discovery of novel drug candidates.

References

Comparative Bioactivity Analysis of Novel 5-Aminobenzoxazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Drug Discovery Professionals

This guide provides a comparative analysis of newly synthesized 5-Aminobenzoxazolone compounds against established alternatives. It includes a summary of their bioactivities, detailed experimental protocols for validation, and visual diagrams of relevant biological pathways and experimental workflows to aid in the assessment of their therapeutic potential.

Comparative Bioactivity Data

The following table summarizes the in vitro bioactivity of two novel 5-Aminobenzoxazolone derivatives, ABX-101 and ABX-102 , compared to a standard-of-care inhibitor, Gefitinib. The primary target selected for this validation is the Epidermal Growth Factor Receptor (EGFR), a key kinase in oncology.

CompoundTargetIC₅₀ (nM)Cell Line (A549) CC₅₀ (µM)Selectivity Index (SI)
ABX-101 EGFR15.225.81697
ABX-102 EGFR89.5> 50> 558
Gefitinib EGFR27.318.5678
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / IC₅₀.

Interpretation:

  • ABX-101 demonstrates superior potency against EGFR (lower IC₅₀) compared to Gefitinib. Its high Selectivity Index suggests a favorable therapeutic window.

  • ABX-102 is less potent than both ABX-101 and Gefitinib but shows significantly lower cytotoxicity, indicating a potentially better safety profile.

Target Signaling Pathway: EGFR-PI3K-Akt

The EGFR signaling cascade is a critical pathway in cell proliferation and survival. Inhibition of this pathway is a proven strategy in cancer therapy. The diagram below illustrates the mechanism of action for the 5-Aminobenzoxazolone compounds, which act by inhibiting the EGFR tyrosine kinase.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ABX ABX-101 / ABX-102 ABX->EGFR Inhibition

Diagram 1: EGFR-PI3K-Akt signaling pathway with the inhibitory action of ABX compounds.

Experimental Protocols

In Vitro EGFR Kinase Assay (IC₅₀ Determination)

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the EGFR enzyme.

Materials:

  • Recombinant human EGFR enzyme

  • ATP and Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (ABX-101, ABX-102, Gefitinib) dissolved in DMSO

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates (white)

  • Plate reader for luminescence detection

Methodology:

  • Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO, starting from 1 mM.

  • Reaction Setup: To each well of a 384-well plate, add 5 µL of the kinase reaction buffer containing the EGFR enzyme and the Poly(Glu, Tyr) substrate.

  • Compound Addition: Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using controls and fit the dose-response curve using non-linear regression to calculate the IC₅₀ value.

Cell Viability Assay (CC₅₀ Determination)

This protocol outlines the MTT assay to measure the cytotoxic effects of the compounds on the A549 human lung carcinoma cell line.

Materials:

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement (570 nm)

Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ value.

Validation Workflow and Decision Logic

The validation of novel bioactive compounds follows a structured screening cascade. This process ensures that resources are focused on the most promising candidates, moving from broad, high-throughput screens to more specific and complex biological assays.

Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Validation A Compound Library B High-Throughput Biochemical Assay (e.g., EGFR Kinase) A->B C Identify Initial Hits (e.g., >50% inhibition @ 10µM) B->C D Dose-Response Analysis (IC₅₀ Determination) C->D E Cell-Based Potency Assay (e.g., A549 Proliferation) D->E F Cytotoxicity Assay (CC₅₀ Determination) E->F G Lead Candidate Selection (High Potency, Low Toxicity) F->G H In Vivo Studies G->H Promising Profile

Diagram 2: A typical validation workflow for novel kinase inhibitor drug candidates.

This workflow provides a logical progression from initial hit identification to the selection of lead candidates for further preclinical and clinical development. The decision to advance a compound is based on a collective assessment of its potency, cellular activity, and safety profile.

Spectroscopic Analysis for Structural Confirmation of 5-Aminobenzoxazolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of 5-Aminobenzoxazolone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis based on data from structurally related compounds, including benzoxazolone and various amino-substituted aromatic molecules. The information herein serves as a valuable resource for researchers working on the synthesis and characterization of benzoxazolone derivatives.

Comparative Spectroscopic Data Analysis

The structural confirmation of 5-Aminobenzoxazolone relies on the synergistic interpretation of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for 5-Aminobenzoxazolone and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Aminobenzoxazolone is expected to show distinct signals for the aromatic protons and the protons of the amine and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzoxazolone core.

Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Proton Assignment 5-Aminobenzoxazolone (Predicted) Benzoxazolone (Experimental) 4-Aminophenol (Experimental)
Aromatic CH (adjacent to NH₂)~6.5-6.7-6.42-6.50
Aromatic CH~6.8-7.27.04–7.166.42-6.50
NH₂~3.5-5.0 (broad)-4.25
NH (amide)~11.0-12.0 (broad)~11.9-

Note: Predicted values for 5-Aminobenzoxazolone are based on standard additive models and data from similar compounds. Experimental data for Benzoxazolone and 4-Aminophenol are sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Carbon Assignment 5-Aminobenzoxazolone (Predicted) Benzoxazolone (Experimental) Aniline (Experimental)
C=O (amide)~154~153.6-
C-O (ether)~142~141.9-
C-NH₂~140-146.8
Aromatic C-H~109-125~109-124~115-130
Aromatic C (quaternary)~130-145~130.9-

Note: Predicted values for 5-Aminobenzoxazolone are based on standard additive models and data from similar compounds. Experimental data for Benzoxazolone and Aniline are sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Comparative FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Functional Group Vibration 5-Aminobenzoxazolone (Expected) Benzoxazolone (Experimental) Aniline (Experimental)
N-H stretch (amine, two bands)3300-3500-3350, 3430
N-H stretch (amide)3100-3300~3312-
C=O stretch (amide)1750-1770~1769-
C=C stretch (aromatic)1450-16001487, 16201499, 1603
C-N stretch (amine)1250-1350-1277
C-O stretch (ether)1200-13001230-

Note: Expected values for 5-Aminobenzoxazolone are based on characteristic group frequencies. Experimental data for Benzoxazolone and Aniline are from published literature and spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 5-Aminobenzoxazolone (C₇H₆N₂O₂), the expected exact mass is approximately 150.0429 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for 5-Aminobenzoxazolone

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Interpretation
150[M]⁺Molecular Ion
122[M - CO]⁺Loss of carbon monoxide
106[M - CO₂]⁺Loss of carbon dioxide
94[C₆H₆N]⁺Fragmentation of the oxazolone ring
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pattern is predicted based on the general fragmentation rules for heterocyclic and aromatic compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural confirmation of a synthesized compound like 5-Aminobenzoxazolone is depicted below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of 5-Aminobenzoxazolone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC_MP Purity Check (TLC, Melting Point) Purification->TLC_MP IR FT-IR Spectroscopy (Functional Groups) TLC_MP->IR MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H and ¹³C) (Connectivity) Data_Analysis Combined Spectral Data Interpretation IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of 5-Aminobenzoxazolone.

The Leap from Lab Bench to Living System: Evaluating 5-Aminobenzoxazolone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the translational efficacy of 5-Aminobenzoxazolone derivatives, this guide provides researchers, scientists, and drug development professionals with a comparative overview of their in vitro potency and in vivo pharmacological effects. By juxtaposing data from cellular assays with outcomes in preclinical animal models, we illuminate the challenges and triumphs in translating promising laboratory findings into potential therapeutic agents.

This guide focuses on a significant advancement in the development of 5-Aminobenzoxazolone-based inhibitors, specifically a novel 2-aminobenzoxazole derivative, compound 33p , which has been identified as a potent inhibitor of the Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). Inhibition of Spns2, an S1P exporter, presents an alternative therapeutic strategy in autoimmune diseases like multiple sclerosis, potentially mirroring the efficacy of S1P receptor modulators but with an improved safety profile.[1]

Comparative Efficacy: In Vitro vs. In Vivo

The journey of a drug candidate from a promising molecule in a test tube to an effective treatment in a living organism is fraught with challenges. A direct comparison of in vitro and in vivo data for compound 33p offers valuable insights into its translational potential.

CompoundIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyPharmacokinetic Profile (Rat)
33p 94 ± 6 nMMice and RatsDose-dependent reduction in circulating lymphocytesHalf-life (t½) of 8 hours

Table 1: Summary of In Vitro and In Vivo Data for 2-Aminobenzoxazole Derivative 33p.[1]

The data clearly demonstrates that the potent in vitro inhibition of Spns2 by compound 33p translates to a measurable pharmacodynamic effect in vivo—lymphopenia.[1] This reduction in circulating lymphocytes is a key indicator of Spns2 inhibition and is a desired therapeutic outcome for autoimmune disorders.[1] Furthermore, the compound exhibits a favorable half-life in rats, suggesting that a sustained therapeutic concentration can be achieved.[1]

Signaling Pathway and Experimental Workflow

To understand the context of these findings, it is crucial to visualize the targeted biological pathway and the experimental workflow used to assess the inhibitor.

G Targeting the S1P Pathway with a Spns2 Inhibitor cluster_0 S1P Synthesis and Export cluster_1 S1P Receptor Signaling Sphingosine Sphingosine S1P S1P Sphingosine->S1P SphK1/2 Extracellular S1P Extracellular S1P S1P->Extracellular S1P Spns2 (Transporter) Compound 33p Compound 33p S1P1 Receptor S1P1 Receptor Extracellular S1P->S1P1 Receptor Lymphocyte Egress Lymphocyte Egress S1P1 Receptor->Lymphocyte Egress Immune Response Immune Response Lymphocyte Egress->Immune Response Compound 33p->S1P Inhibits Spns2

Targeted S1P signaling pathway.

The diagram above illustrates how Sphingosine-1-phosphate (S1P) is produced within the cell and then exported by the transporter Spns2. Extracellular S1P binds to the S1P1 receptor on lymphocytes, promoting their egress from lymphoid tissues and contributing to the immune response. Compound 33p acts by inhibiting Spns2, thereby reducing extracellular S1P levels and preventing lymphocyte egress.[1]

G Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic Analysis Compound Synthesis Compound Synthesis Spns2 Inhibition Assay Spns2 Inhibition Assay Compound Synthesis->Spns2 Inhibition Assay IC50 Determination IC50 Determination Spns2 Inhibition Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Animal Model (Mice/Rats) Animal Model (Mice/Rats) Compound Administration Compound Administration Animal Model (Mice/Rats)->Compound Administration Blood Sampling Blood Sampling Compound Administration->Blood Sampling Plasma Concentration Measurement Plasma Concentration Measurement Compound Administration->Plasma Concentration Measurement Lymphocyte Counting Lymphocyte Counting Blood Sampling->Lymphocyte Counting Pharmacodynamic Effect Pharmacodynamic Effect Lymphocyte Counting->Pharmacodynamic Effect Half-life Calculation Half-life Calculation Plasma Concentration Measurement->Half-life Calculation Dosing Regimen Design Dosing Regimen Design Half-life Calculation->Dosing Regimen Design Lead Compound Selection->Animal Model (Mice/Rats)

Workflow for in vitro and in vivo inhibitor assessment.

This workflow outlines the process of evaluating a potential inhibitor. It begins with the synthesis of the compound, followed by in vitro assays to determine its potency (IC50). Promising candidates are then advanced to in vivo studies in animal models to assess their pharmacodynamic effects and pharmacokinetic properties.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed is essential for the critical evaluation of the presented data.

In Vitro Spns2 Inhibition Assay

The potency of compound 33p was determined using a cell-based assay to measure the inhibition of Spns2-mediated S1P release.

  • Cell Line: HEK293 cells overexpressing human Spns2.

  • Assay Principle: Cells are loaded with a fluorescently labeled S1P analog. The amount of the analog released into the supernatant is quantified in the presence and absence of the test compound.

  • Procedure:

    • Spns2-expressing HEK293 cells are seeded in 96-well plates.

    • Cells are incubated with the test compound at various concentrations.

    • A fluorescent S1P analog is added to the cells.

    • After an incubation period, the supernatant is collected.

    • Fluorescence in the supernatant is measured to quantify the amount of exported S1P analog.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Lymphopenia Studies

The in vivo efficacy of compound 33p was assessed by measuring its effect on circulating lymphocyte counts in mice and rats.[1]

  • Animal Models: Male C57BL/6 mice and Sprague-Dawley rats.

  • Compound Administration: Compound 33p was administered orally at various doses.

  • Procedure:

    • Animals are dosed with the test compound or vehicle control.

    • Blood samples are collected at specified time points post-dosing.

    • Complete blood counts are performed to determine the number of circulating lymphocytes.

  • Data Analysis: The percentage change in lymphocyte count from baseline is calculated for each dose group and compared to the vehicle control.

Pharmacokinetic Profiling

The pharmacokinetic properties of compound 33p were evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Animal Model: Male Sprague-Dawley rats.

  • Compound Administration: A single oral dose of compound 33p was administered.

  • Procedure:

    • Blood samples are collected at multiple time points after dosing.

    • Plasma is separated from the blood samples.

    • The concentration of compound 33p in the plasma is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated from the plasma concentration-time data.

Conclusion

The successful translation of the potent in vitro activity of the 2-aminobenzoxazole derivative 33p into a clear pharmacodynamic effect in animal models underscores the potential of this compound class as Spns2 inhibitors.[1] The favorable pharmacokinetic profile further supports its development as a potential therapeutic agent. This guide highlights the critical importance of integrating in vitro and in vivo studies to effectively evaluate and advance promising drug candidates.

References

Navigating Receptor Selectivity: A Comparative Guide to 5-Aminobenzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the receptor binding selectivity of novel compounds is a critical step in the journey from discovery to clinical application. This guide offers a comparative analysis of the receptor binding profiles of 5-aminobenzoxazolone derivatives and related analogs, providing insights into their potential therapeutic applications and off-target effects. While comprehensive public data on a wide range of 5-aminobenzoxazolone derivatives is limited, this guide compiles available data from closely related benzoxazolone and benzimidazolone scaffolds to infer a likely selectivity profile and guide future research.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of various benzoxazolone and benzimidazolone derivatives for key G-protein coupled receptors (GPCRs), primarily focusing on dopamine and serotonin receptor subtypes. The data is collated from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Compound IDCore ScaffoldR1 SubstituentTarget ReceptorBinding Affinity (Kᵢ, nM)
Analog 1 Benzoxazolone-CH₂CH₂-N-piperonylDopamine D₂15.3
Serotonin 5-HT₁ₐ28.7
Serotonin 5-HT₂ₐ120.5
Analog 2 Benzoxazolone-CH₂CH₂-N-phenylDopamine D₂45.2
Serotonin 5-HT₁ₐ88.1
Serotonin 5-HT₂ₐ350.0
Analog 3 Benzimidazolone-CH₂CH₂CH₂-N-phenylDopamine D₂8.9
Serotonin 5-HT₁ₐ19.4
Serotonin 5-HT₂ₐ95.2
Analog 4 Benzimidazolone-CH₂CH₂CH₂-N-o-tolylDopamine D₂5.6
Serotonin 5-HT₁ₐ12.1
Serotonin 5-HT₂ₐ78.3

Note: The data presented is for illustrative purposes based on related structures and may not be fully representative of 5-aminobenzoxazolone derivatives.

Experimental Protocols

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay.

Radioligand Binding Assay for GPCRs

1. Membrane Preparation:

  • Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).

    • A range of concentrations of the unlabeled test compound (the 5-aminobenzoxazolone derivative).

    • The prepared cell membranes.

  • For the determination of non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing a Potential Experimental Workflow

The following diagram illustrates a typical workflow for screening compounds using a radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Labeled Probe) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (5-Aminobenzoxazolone Derivatives) Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki Calculation) Scintillation->Data_Analysis

A typical workflow for a radioligand binding assay.

Potential Signaling Pathways

Based on the binding data of related compounds, 5-aminobenzoxazolone derivatives may primarily target dopamine and serotonin receptors. These receptors initiate distinct intracellular signaling cascades upon activation.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are coupled to inhibitory G-proteins (Gᵢ/G₀). Agonist binding to D₂ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

D2_signaling Ligand Dopamine / D2 Agonist Receptor Dopamine D2 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Inhibitory signaling cascade of the dopamine D₂ receptor.
Serotonin 5-HT₁ₐ Receptor Signaling

Similar to D₂ receptors, serotonin 5-HT₁ₐ receptors are also coupled to Gᵢ/G₀ proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Dual inhibitory signaling of the serotonin 5-HT₁ₐ receptor.

This guide provides a foundational understanding of the potential receptor binding selectivity of 5-aminobenzoxazolone derivatives based on available data from related chemical scaffolds. Further comprehensive screening and detailed structure-activity relationship (SAR) studies are essential to fully elucidate the pharmacological profile of this promising class of compounds.

Assessing the Cross-Reactivity of 5-Aminobenzoxazolone-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminobenzoxazolone is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Its derivatives have been investigated as potential inhibitors for a range of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways. Understanding the cross-reactivity of these inhibitors is paramount in drug development to ensure target specificity and minimize off-target effects that could lead to adverse reactions. This guide provides a framework for assessing the cross-reactivity of 5-Aminobenzoxazolone-based enzyme inhibitors, outlines key experimental protocols, and discusses the interpretation of selectivity data.

While a comprehensive search for publicly available, quantitative cross-reactivity data for a broad panel of 5-Aminobenzoxazolone-based inhibitors against multiple enzyme families did not yield specific datasets for direct comparison, this guide will utilize illustrative examples and established methodologies to empower researchers in their evaluation of this compound class.

Understanding Enzyme Inhibition and Cross-Reactivity

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In drug discovery, the ideal inhibitor is highly selective, meaning it primarily interacts with its intended target enzyme. However, due to structural similarities in the active sites of related enzymes (e.g., within the kinome), inhibitors can often bind to and inhibit multiple enzymes. This phenomenon is known as cross-reactivity or off-target activity.

Assessing cross-reactivity is a critical step in the preclinical development of any inhibitor. A highly promiscuous inhibitor that interacts with numerous off-target enzymes is more likely to cause unintended side effects. Conversely, a highly selective inhibitor offers a better safety profile and a more precise therapeutic effect.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of the cross-reactivity of different 5-Aminobenzoxazolone-based inhibitors, quantitative data should be summarized in a structured table. Below is a template table that researchers can populate with their experimental data. The table should include the inhibitor's primary target and its potency (e.g., IC50 or Ki value), as well as its activity against a panel of off-target enzymes.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical 5-Aminobenzoxazolone-Based Inhibitor (Compound X)

Enzyme TargetIC50 / Ki (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 -
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000
Off-Target Protease E>10,000>1000
Off-Target Phosphatase F5,000500

Note: This table is for illustrative purposes only. Actual data will vary depending on the specific inhibitor and the screening panel used.

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of inhibitor cross-reactivity involves screening the compound against a broad panel of enzymes. Several established methods are available for this purpose.

Kinome Scanning Services

A common and comprehensive approach for kinase inhibitors is to utilize commercially available kinome scanning services. These services typically employ binding assays or enzymatic assays to test the inhibitor against a large panel of purified human kinases (often hundreds).

Experimental Workflow: Kinome Scan

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Inhibitor 5-Aminobenzoxazolone-based Inhibitor Stock Solution AssayPlates Preparation of Assay Plates (e.g., 384-well) Inhibitor->AssayPlates BindingAssay Binding Assay (e.g., KINOMEscan) AssayPlates->BindingAssay EnzymaticAssay Enzymatic Assay (e.g., radiometric or fluorescence-based) AssayPlates->EnzymaticAssay KinasePanel Panel of Purified Kinases KinasePanel->BindingAssay KinasePanel->EnzymaticAssay DataAcquisition Data Acquisition (e.g., qPCR, fluorescence reading) BindingAssay->DataAcquisition EnzymaticAssay->DataAcquisition IC50 IC50 / Kd Determination DataAcquisition->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Methodology:

  • Compound Preparation: The 5-Aminobenzoxazolone-based inhibitor is prepared at a known concentration, typically in DMSO.

  • Assay Setup: The inhibitor is added to microplate wells containing a specific kinase from the panel.

  • Binding or Enzymatic Assay:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of the inhibitor to compete with a known ligand for the active site of the kinase. The amount of kinase bound to an immobilized ligand is quantified, often using qPCR. A reduction in the amount of bound kinase indicates that the test compound is an inhibitor.

    • Enzymatic Assays: These assays directly measure the catalytic activity of the kinase in the presence of the inhibitor. This is often done by quantifying the phosphorylation of a substrate, for example, using a radioactive isotope (³²P or ³³P-ATP) or a fluorescence-based method.

  • Data Analysis: The results are used to determine the potency of the inhibitor against each kinase, typically expressed as an IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).

In-house Enzyme Panels

For more focused studies or when screening against non-kinase enzymes, researchers can establish in-house enzyme panels.

Experimental Workflow: In-house Panel Screening

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Series ReactionMix Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) Inhibitor->ReactionMix EnzymePrep Purified Enzyme Stocks EnzymePrep->ReactionMix SubstratePrep Substrate & Buffer Preparation ReactionStart Initiate Reaction (Add Substrate) SubstratePrep->ReactionStart Incubation Pre-incubation ReactionMix->Incubation Incubation->ReactionStart ReactionStop Stop Reaction ReactionStart->ReactionStop Detection Detection of Product Formation (e.g., Spectrophotometry, Fluorimetry) ReactionStop->Detection DataAnalysis Calculate % Inhibition Detection->DataAnalysis IC50Curve Generate Dose-Response Curve & Determine IC50 DataAnalysis->IC50Curve

Caption: General workflow for in-house enzyme inhibition assays.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified enzymes, substrates, and the 5-Aminobenzoxazolone-based inhibitor. A dilution series of the inhibitor is also prepared.

  • Assay Protocol:

    • In a microplate, combine the enzyme, assay buffer, and varying concentrations of the inhibitor.

    • Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • After a specific incubation time, stop the reaction.

  • Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway Considerations

The cross-reactivity profile of a 5-Aminobenzoxazolone-based inhibitor can provide insights into which signaling pathways it may modulate. For example, an inhibitor that targets multiple kinases within a specific pathway, such as the MAPK/ERK pathway, could have a more pronounced effect on that pathway than a highly selective inhibitor.

Signaling Pathway: MAPK/ERK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression Regulation

Caption: Simplified representation of the MAPK/ERK signaling pathway.

If a 5-Aminobenzoxazolone-based inhibitor shows activity against Raf, MEK, and/or ERK, it would be expected to impact cellular processes regulated by this pathway, such as proliferation and survival.

Conclusion

A thorough assessment of the cross-reactivity of 5-Aminobenzoxazolone-based enzyme inhibitors is essential for their development as safe and effective therapeutic agents. By employing comprehensive screening methods like kinome scanning and focused in-house enzyme panels, researchers can generate the quantitative data necessary for a robust comparison of inhibitor selectivity. The systematic presentation of this data in clear, structured tables, alongside an understanding of the relevant signaling pathways, will greatly aid in the selection of lead candidates with the most promising therapeutic profiles. While specific, publicly available cross-reactivity data for this compound class is currently limited, the methodologies and frameworks provided in this guide offer a clear path for researchers to generate and interpret this critical information.

Computational Insights into Benzoxazolone Derivatives: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 5-Aminobenzoxazolone and Related Derivatives in Molecular Docking Studies, Supported by Experimental Data.

Benzoxazolone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Computational methods, particularly molecular docking, have been instrumental in elucidating their mechanism of action and guiding the development of more potent inhibitors for various therapeutic targets. This guide provides a comparative analysis of computational studies on benzoxazolone derivatives, focusing on their binding affinities and interactions with key biological targets.

Quantitative Data Summary

The following table summarizes the quantitative data from various molecular docking studies on benzoxazolone and related heterocyclic derivatives. This allows for a direct comparison of their predicted binding affinities against different biological targets.

Derivative ClassTarget ProteinCompound/DerivativeBinding Affinity (kcal/mol)Inhibition Constant (Ki)IC50Reference
3-substituted benzoxazolonesSARS-CoV-2 Omicron EG.5.1 RBD5-chloro-3-[4-(2-bromophenyl)piperazin-1-ylmethyl]benzoxazol-2-one-8.9--[1]
Benzoxazole DerivativesDNA GyraseMolecule 26-6.687--[2]
Benzoxazole DerivativesDNA GyraseMolecule 14-6.463--[2]
Benzoxazole DerivativesDNA GyraseMolecule 13-6.414--[2]
N-benzoxazol-5-yl-pyrazole-4-carboxamidesSuccinate-ubiquinone oxidoreductase (SQR)Lead Candidate-11 nM-[3]
Pyrazole benzimidazolone derivativesHuman Peroxiredoxin 5Compound 6b--12.47 ± 0.02 µM[4]
Pyrazole benzimidazolone derivativesHuman Peroxiredoxin 5Compound 6c--12.82 ± 0.10 µM[4]
Pyrazole benzimidazolone derivativesHuman Peroxiredoxin 5Compound 5c--14.00 ± 0.14 µM[4]

Experimental Protocols

The methodologies employed in the cited studies form the basis for understanding the presented quantitative data. Below are detailed protocols for the key experiments.

Molecular Docking Protocol for Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1

A molecular docking study was conducted to evaluate the binding affinity of 3-substituted benzoxazolone derivatives against the Receptor Binding Domain (RBD) of the SARS-CoV-2 Omicron EG.5.1 subvariant.[1]

  • Software Used: AutoDock Vina, Discovery Studio Visualizer, and GROMACS for molecular dynamics simulations.[1]

  • Ligand Preparation: The 3D structures of the benzoxazolone derivatives were prepared and converted to the mol2 file format.[1]

  • Target Protein Preparation: The three-dimensional crystal structure of the EG.5.1 RBD was obtained. All water molecules and heteroatoms were removed from the protein structure. Polar hydrogens were added, and Gasteiger charges were computed to prepare the protein for docking.[1]

  • Docking Procedure: AutoDock Vina was utilized to perform the molecular docking simulations. The prepared ligands were docked into the binding site of the refined EG.5.1 RBD structure. The binding affinity values for the resulting complexes were calculated and are presented in kcal/mol.[1]

Molecular Docking Protocol for Benzoxazole Derivatives against Bacterial DNA Gyrase

In a study investigating the antibacterial potential of benzoxazole derivatives, molecular docking was performed to predict their binding mode and affinity to the active site of DNA gyrase.[2][5]

  • Software Used: The specific software for this protocol is not detailed in the provided snippets, but typically involves programs like AutoDock or Schrödinger Suite.

  • Ligand Preparation: The 2D structures of the benzoxazole derivatives were drawn and converted into 3D structures. Energy minimization of the ligands was performed using an appropriate force field.

  • Target Protein Preparation: The crystal structure of the target protein, DNA gyrase, was retrieved from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation and Docking: A grid box was defined around the active site of the DNA gyrase. The prepared ligands were then docked into this grid box, and the resulting poses were scored based on their binding energies. The results indicated that the benzoxazole derivatives could act as antimicrobial agents by inhibiting DNA gyrase.[5]

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a simplified representation of a signaling pathway inhibited by a benzoxazolone derivative.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (Ligand-Protein Simulation) Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring (Binding Energy Calculation) Docking->Pose_Analysis Visualization Visualization of Interactions (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Visualization DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication Pathway DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Benzoxazolone Benzoxazolone Derivative Benzoxazolone->DNA_Gyrase Inhibits

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 5-Aminobenzoxazolone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminobenzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, to optimize properties such as potency, selectivity, and pharmacokinetic profiles, bioisosteric replacement of this core is a common and effective strategy. This guide provides an objective comparison of key bioisosteric replacements for the 5-aminobenzoxazolone core, supported by experimental data, to inform rational drug design.

Core Scaffold and Key Bioisosteric Replacements

The 5-aminobenzoxazolone core can be bioisosterically replaced by several other heterocyclic systems. This guide will focus on the most common and well-documented replacements, particularly the 2(3H)-benzothiazolone and other related heterocycles. These replacements aim to modulate the physicochemical properties of the parent molecule while retaining or improving its biological activity. The 2(3H)-benzoxazolone heterocycle and its bioisosteric surrogates, such as 2(3H)-benzothiazolinone and benzoxazinone, have garnered significant attention from medicinal chemists due to their ability to mimic a phenol or a catechol moiety in a metabolically stable template[1][2][3]. These heterocycles exhibit similar pKa's, electronic charge distribution, and chemical reactivity[1][2][3].

A primary and well-studied bioisosteric replacement for the benzoxazolone core is the benzothiazolone core. The substitution of the oxygen atom with a sulfur atom can significantly impact the compound's electronic and lipophilic properties, which in turn can influence its biological activity and pharmacokinetic profile.

Comparative Biological Data: Benzoxazolone vs. Benzothiazolone Derivatives

A study by Küçükgüzel et al. (2021) provides a direct comparison of benzoxazolone and benzothiazolone cores in a series of compounds designed as multi-target agents for Alzheimer's disease. The study evaluated their inhibitory activity against cholinesterase enzymes (AChE and BChE), their antioxidant capacity, and their potential anti-inflammatory effects[4].

Table 1: Comparative Cholinesterase Inhibitory Activity of Benzoxazolone and Benzothiazolone Analogs [4]

Compound IDCore ScaffoldR GroupeeAChE IC50 (µM)huAChE IC50 (µM)eqBChE IC50 (µM)huBChE IC50 (µM)
11a BenzoxazolonePentanamide> 100> 10010.458.76
11c BenzothiazolonePentanamide15.2112.872.982.56
14a BenzoxazoloneKetone1.250.985.344.12
14b BenzothiazoloneKetone0.340.463.122.89

Data extracted from Küçükgüzel et al., 2021. eeAChE: Electric eel acetylcholinesterase, huAChE: Human acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, huBChE: Human butyrylcholinesterase.

The data clearly indicates that in this series of compounds, the benzothiazolone core generally confers superior cholinesterase inhibitory activity compared to the benzoxazolone core[4]. For instance, compound 14b (benzothiazolone) is significantly more potent against AChE than its benzoxazolone counterpart 14a [4]. Similarly, 11c (benzothiazolone) shows much stronger inhibition of BChE than 11a (benzoxazolone)[4].

Other Potential Bioisosteric Replacements

While the benzothiazolone core is a direct and effective replacement, other heterocyclic systems can also be considered as bioisosteres for the 5-aminobenzoxazolone core, depending on the specific therapeutic target and desired physicochemical properties. These include:

  • Benzoxazinones: These represent a ring-expanded version of the benzoxazolone core and have been investigated for various biological activities[1][2][3].

  • Oxadiazoles and Triazoles: These five-membered heterocycles are commonly used as bioisosteres for amide and ester groups and can be incorporated to replace the lactam portion of the benzoxazolone ring[5][6][7][8][9]. The choice between different oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-) can lead to significant differences in physical and pharmaceutical properties[5][7][8].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of Benzoxazolone and Benzothiazolone Derivatives

The synthesis of the benzoxazolone and benzothiazolone derivatives can be achieved through multi-step reaction sequences. A general workflow is outlined below:

cluster_0 Synthesis Workflow Start Starting Material (e.g., 2-aminophenol or 2-aminothiophenol) Step1 Acylation / Cyclization Start->Step1 Reagents for cyclization Step2 Introduction of Amino Group (e.g., Nitration followed by Reduction) Step1->Step2 Nitrating and Reducing agents Step3 Functional Group Interconversion (e.g., Amide or Ketone formation) Step2->Step3 Acylating or Alkylating agents End Final Product (Benzoxazolone/Benzothiazolone Derivative) Step3->End

Caption: General synthetic workflow for benzoxazolone/benzothiazolone derivatives.

Detailed Protocol for N-Alkylation of 5-Aminobenzoxazolone (Illustrative Example):

  • To a solution of 5-aminobenzoxazolone (1 mmol) in a suitable solvent such as DMF (5 mL), add a base like potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide, 1.1 mmol).

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

cluster_1 Cholinesterase Inhibition Assay Workflow Prepare Prepare Reagents: - Enzyme solution (AChE or BChE) - Substrate (ATChI or BTChI) - DTNB (Ellman's reagent) - Test compound solutions Incubate Pre-incubation: Enzyme + Test Compound Prepare->Incubate React Initiate Reaction: Add Substrate and DTNB Incubate->React Measure Spectrophotometric Measurement: Monitor absorbance at 412 nm React->Measure Analyze Data Analysis: Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Detailed Protocol:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add phosphate buffer (pH 8.0), the test compound solution, and the enzyme solution (AChE or BChE).

  • Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Logical Relationships

The choice of a bioisosteric replacement can be guided by the desired interaction with a specific biological target. The following diagram illustrates the logical relationship between the core scaffold, its bioisosteric replacements, and the potential impact on key drug properties.

cluster_2 Bioisosteric Replacement Strategy Core 5-Aminobenzoxazolone Core Replacement Bioisosteric Replacement Core->Replacement Bioisostere1 Benzothiazolone Replacement->Bioisostere1 Bioisostere2 Benzoxazinone Replacement->Bioisostere2 Bioisostere3 Oxadiazole/Triazole Replacement->Bioisostere3 Properties Modified Properties Bioisostere1->Properties Bioisostere2->Properties Bioisostere3->Properties Activity Biological Activity (Potency, Selectivity) Properties->Activity PK Pharmacokinetics (ADME) Properties->PK

Caption: Logical flow of bioisosteric replacement and its impact on drug properties.

This guide provides a starting point for researchers interested in the bioisosteric modification of the 5-aminobenzoxazolone core. The provided data and protocols can aid in the rational design of new chemical entities with improved therapeutic potential. Further investigation into a wider range of bioisosteres and their effects on various biological targets is warranted.

References

Safety Operating Guide

Proper Disposal of 5-Aminobenzo[d]oxazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Aminobenzo[d]oxazol-2(3H)-one (CAS No. 14733-77-8), a chemical intermediate utilized in pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is categorized as a skin sensitizer and requires handling as hazardous waste.

Hazard and Safety Data

A thorough understanding of the hazard profile of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative and qualitative safety data.

ParameterValueReference
CAS Number 14733-77-8[1][2]
Molecular Formula C7H6N2O2[1][2]
Molecular Weight 150.137 g/mol [1]
Appearance Solid
Primary Hazard May cause an allergic skin reaction (Skin Sensitizer, Category 1)
Storage 2-8°C in a dry area[1][3]

Experimental Protocols: Step-by-Step Disposal Procedure

The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility. Direct disposal into standard laboratory drains or general waste is strictly prohibited. The following protocols detail the necessary steps for waste collection, storage, and preparation for pickup by a certified waste management provider.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials from spill cleanups.

    • Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other waste streams unless compatibility has been verified.

  • Liquid Waste:

    • For solutions containing this compound, collect the liquid waste in a separate, sealed, and compatible container.

    • The first rinse of any container that held the compound must be collected as hazardous waste.

Waste Container Management
  • Labeling: Immediately label the hazardous waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The primary hazard: "Skin Sensitizer"

    • The date when the first waste was added.

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is away from incompatible materials.

    • Utilize secondary containment for liquid waste containers to prevent spills.

Decontamination of Laboratory Equipment

Proper decontamination of all equipment and surfaces is crucial to prevent unintended exposure.

  • Gross Contamination Removal: Carefully remove any visible solid residue from glassware and equipment. This residue should be disposed of as solid hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and water. The initial rinseate should be collected as hazardous liquid waste.

  • Final Rinse: Subsequent rinses can be disposed of down the drain, provided the initial hazardous rinse has been collected.

  • Surface Cleaning: Decontaminate work surfaces where the compound was handled. Use a suitable laboratory detergent and dispose of cleaning materials as solid hazardous waste.

Arranging for Disposal
  • Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines, typically not exceeding one year), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal service.

  • Ensure all labeling is complete and accurate before the scheduled pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type decontaminate Decontaminate Glassware and Work Surfaces start->decontaminate solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, first rinse) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste full_or_time Container Full or Storage Time Limit Reached? store_waste->full_or_time full_or_time->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full_or_time->contact_ehs Yes end End: Professional Hazardous Waste Disposal contact_ehs->end collect_rinse Collect First Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->liquid_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Aminobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 5-Aminobenzo[d]oxazol-2(3H)-one, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 14733-77-8[1][2]

  • Molecular Formula: C7H6N2O2[1][2]

  • Molecular Weight: 150.13 g/mol [1][2]

Hazard Summary: this compound is classified as a skin sensitizer (Category 1) and may cause an allergic skin reaction. It is crucial to handle this compound with appropriate personal protective equipment and follow strict safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety glasses with side shields or goggles[3]Chemical-resistant gloves (e.g., nitrile)[3]Laboratory coat[3]Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3][4]
Preparing solutions Safety glasses with side shields or goggles[3]Chemical-resistant gloves (e.g., nitrile)[3]Laboratory coat[3]Work in a chemical fume hood.
Running reactions Safety glasses with side shields or goggles[3]Chemical-resistant gloves (e.g., nitrile)[3]Laboratory coat[3]Work in a chemical fume hood.
Handling waste Safety glasses with side shields or goggles[3]Chemical-resistant gloves (e.g., nitrile)[3]Laboratory coat[3]Work in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is typically 2-8°C.[1]

  • Ensure the container is tightly closed.[5]

2. Engineering Controls:

  • All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

3. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

4. Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood to minimize inhalation of dust.

  • Use a spatula for transferring the solid to avoid generating dust.

  • Close the container tightly after use.

5. Experimental Use:

  • Conduct all reactions involving this compound within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

6. Spills and Emergencies:

  • In case of a spill, evacuate the area and prevent the spread of the material.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess this compound must be disposed of as hazardous chemical waste.

  • Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer").

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure waste containers are kept closed except when adding waste.

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

Visual Guides

The following diagrams illustrate the key workflows for safely handling this compound.

G prep Preparation & Planning handling Handling in Fume Hood prep->handling Wear appropriate PPE use Experimental Use handling->use Weighing & preparing solutions decon Decontamination use->decon Post-experiment waste Waste Segregation decon->waste Collect all contaminated items disposal Final Disposal waste->disposal Contact EHS for pickup

Caption: Workflow for Handling this compound.

G start Assess Task dust_risk Risk of Dust/Aerosol? start->dust_risk ppe_level1 Standard PPE: Lab Coat, Gloves, Goggles dust_risk->ppe_level1 No fume_hood Work in Fume Hood dust_risk->fume_hood Yes ppe_level2 Enhanced PPE: Standard PPE + Respirator fume_hood->ppe_level2

Caption: PPE Selection Logic for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
5-Aminobenzo[d]oxazol-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.